4-Amino-2,3,5,6-tetrafluorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,3,5,6-tetrafluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQKTZQBBRHWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075131 | |
| Record name | 4-Aminotetrafluorobenzonitrile | |
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Molecular Weight |
190.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-38-0 | |
| Record name | 4-Amino-2,3,5,6-tetrafluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17823-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,3,5,6-tetrafluorobenzonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017823380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminotetrafluorobenzonitrile | |
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| Record name | 4-amino-2,3,5,6-tetrafluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.969 | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-2,3,5,6-tetrafluorobenzonitrile for Advanced Research and Development
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 4-Amino-2,3,5,6-tetrafluorobenzonitrile (CAS No. 17823-38-0), a critical building block for researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple data sheet to offer field-proven insights and the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Molecular Overview and Significance
This compound is a highly functionalized aromatic compound. Its structure, featuring a tetrafluorinated benzene ring substituted with both an amino (-NH₂) and a nitrile (-C≡N) group, imparts unique electronic properties and versatile reactivity. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the reactivity of the aromatic ring and the amino group, making it a valuable intermediate in the synthesis of complex molecules.[1] This compound is particularly relevant in the development of novel pharmaceuticals and agrochemicals, where the introduction of fluorinated motifs can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Chemical Structure
The molecular structure of this compound is foundational to understanding its chemical behavior.
Figure 1: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for handling, reaction setup, and purification of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₂F₄N₂ | [1][2] |
| Molecular Weight | 190.10 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 96-98 °C | [3] |
| Boiling Point | 234.9 °C at 760 mmHg | [3] |
| Density | 1.54 g/cm³ | [3] |
| Flash Point | 95.9 °C | [3] |
| Vapor Pressure | 0.0515 mmHg at 25 °C | [3] |
| CAS Number | 17823-38-0 | [1][2] |
Synthesis Protocols
The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a readily available starting material, pentafluorobenzonitrile. The electron-deficient nature of the perfluorinated ring makes it susceptible to attack by nucleophiles, with the para-position being particularly activated.
Proposed Synthesis: Ammonolysis of Pentafluorobenzonitrile
This protocol describes a plausible and efficient method for the preparation of this compound. The rationale for this approach lies in the high reactivity of pentafluorobenzonitrile towards nucleophilic attack, with ammonia serving as a cost-effective and readily available nucleophile. The para-position is the most electrophilic site due to the combined electron-withdrawing effects of the fluorine atoms and the nitrile group, leading to regioselective substitution.
Figure 2: Synthetic pathway to this compound.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer, combine pentafluorobenzonitrile (1 equivalent) and a suitable solvent such as ethanol or dioxane.
-
Addition of Ammonia: Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents) to the reaction mixture. The excess ammonia serves to drive the reaction to completion and neutralize the hydrofluoric acid byproduct.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction time can vary from several hours to overnight.
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The reaction mixture is then poured into water and the product is extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile synthon for a variety of chemical transformations.
Reactions at the Amino Group
The amino group is a key site for derivatization, allowing for the introduction of diverse functionalities.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This highly reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups, or used in azo-coupling reactions.
Exemplary Diazotization Protocol:
-
Dissolve this compound in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
The formation of the diazonium salt can be monitored by testing for the presence of excess nitrous acid with starch-iodide paper.
-
The resulting diazonium salt solution can be used immediately in subsequent reactions.
-
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific acyl moieties.
Reactions at the Nitrile Group
The nitrile group offers a different set of synthetic possibilities.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For instance, heating with a strong acid like sulfuric acid or a strong base like sodium hydroxide will yield 4-Amino-2,3,5,6-tetrafluorobenzoic acid.[4]
Exemplary Hydrolysis Protocol (adapted from a similar compound): [4]
-
Treat this compound with an aqueous solution of sodium hydroxide (e.g., 1 M).
-
Heat the resulting solution to reflux for an extended period (e.g., 24 hours).
-
After cooling to room temperature, acidify the reaction mixture with a concentrated acid (e.g., HCl) until the product precipitates.
-
The resulting 4-Amino-2,3,5,6-tetrafluorobenzoic acid can be isolated by filtration and purified by recrystallization.
-
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to 4-(aminomethyl)-2,3,5,6-tetrafluoroaniline, a difunctional building block.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the amino protons (-NH₂). The chemical shift of this signal can vary depending on the solvent and concentration due to hydrogen bonding.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing valuable structural information. The carbon of the nitrile group will also have a characteristic chemical shift.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this molecule, due to its symmetry, two signals are expected for the fluorine atoms ortho and meta to the amino group.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2230 cm⁻¹), and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of HCN and fluorine atoms, which can aid in confirming the molecular weight and structure.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][3]
GHS Hazard Statements: [2]
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
In case of insufficient ventilation, wear suitable respiratory equipment.[3]
First Aid Measures: [3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.[3]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive amino group, a transformable nitrile function, and a polyfluorinated aromatic ring provides a powerful platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly in the pursuit of novel pharmaceuticals and advanced materials.
References
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PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021, March 4). National Center for Biotechnology Information. Retrieved from [Link]
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Catalytic Activity of Cu-MOF Catalyst for 4-Nitrophenol Reduction. (2025, June 27). National Center for Biotechnology Information. Retrieved from [Link]
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† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic reduction of 4‐nitrophenol (4NP) to 4‐aminophenolate (4AP) by metal nanoparticles under aqueous conditions with excess NaBH4*. Retrieved from [Link]
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Interpretation of mass spectra. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
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MDPI. (n.d.). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Retrieved from [Link]
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SID. (n.d.). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]
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New Journal of Chemistry (RSC Publishing). (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Energy & Environmental Science (RSC Publishing). (n.d.). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Retrieved from [Link]
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Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
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National Center for Biotechnology Information. (2015, December 4). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Retrieved from [Link]
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ResearchGate. (n.d.). Reactivity in solution with ammonia as nucleophile. Retrieved from [Link]
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SciELO. (n.d.). 4-amino-2-phenyl-6-(p-fluorophenyl)-5- carbonitrile-pyrimidine-bis-substituted- loaded liposomes as. Retrieved from [Link]
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Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]
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International Journal of Chemical Studies. (2016, August 19). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Retrieved from [Link]
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Scribd. (n.d.). Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange. Retrieved from [Link]
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PubMed. (n.d.). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved from [Link]
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Arkivoc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
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A Comprehensive Spectroscopic and Methodological Guide to 4-Amino-2,3,5,6-tetrafluorobenzonitrile
Abstract: This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Amino-2,3,5,6-tetrafluorobenzonitrile (CAS No. 17823-38-0), a critical fluorinated building block in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document consolidates experimental data from Infrared (IR) Spectroscopy, multinuclear Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS). Beyond data presentation, this guide emphasizes the causality behind methodological choices and provides detailed, field-proven protocols for data acquisition. The aim is to furnish a self-validating framework for the characterization of this and similar fluorinated aromatic compounds, ensuring scientific integrity and reproducibility.
Introduction and Strategic Importance
This compound, also known as 4-cyano-2,3,5,6-tetrafluoroaniline, is a highly functionalized aromatic compound. Its structure, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a perfluorinated benzene ring, makes it a versatile intermediate in organic synthesis. The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated bioavailability.[1] This compound serves as a key precursor for more complex molecules where such properties are desirable. A definitive and comprehensive spectroscopic profile is therefore essential for quality control, reaction monitoring, and structural verification in any research and development pipeline.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 17823-38-0 | [2] |
| Molecular Formula | C₇H₂F₄N₂ | [2] |
| Molecular Weight | 190.10 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Exact Mass | 190.01541072 Da |[2] |
Essential Safety and Handling Protocols
Due to its chemical nature, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications indicate several potential hazards.
GHS Hazard Statements: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid generating dust. Use sealed containers for storage and transport.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Integrated Spectroscopic Analysis Workflow
A robust structural elucidation of a novel or synthesized compound relies on the convergence of data from multiple, complementary spectroscopic techniques. The workflow below illustrates the logical progression from sample preparation to full characterization, ensuring that each piece of data validates the others.
Caption: Integrated workflow for spectroscopic characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
4.1. Experimental Rationale and Technique FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups within a molecule. For this compound, FTIR is used to confirm the presence of the amine (N-H), nitrile (C≡N), and carbon-fluorine (C-F) bonds, which are the defining features of its structure. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation and is suitable for solid powder samples.
4.2. Detailed Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
4.3. Data and Interpretation The following characteristic absorption bands are observed for this compound.[3]
Table 2: Experimental IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3476, 3358 | Medium | N-H asymmetric & symmetric stretching (primary amine) |
| 3228 | Medium | N-H overtone/combination band |
| 2236 | Strong, Sharp | C≡N stretching (nitrile) |
| 1640 | Medium | N-H scissoring (bending) |
| 1506 | Strong | C=C aromatic ring stretching |
| 1315, 1168 | Strong | C-F stretching |
The presence of two distinct peaks in the 3300-3500 cm⁻¹ range is definitive proof of a primary amine (-NH₂).[3] The strong, sharp absorption at 2236 cm⁻¹ is highly characteristic of a nitrile group.[3] The strong bands in the lower wavenumber region confirm the extensive fluorination of the aromatic ring.
Multinuclear NMR Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, connectivity, and chemical environment of the atoms. For a fluorinated compound, a multinuclear approach (¹H, ¹⁹F, ¹³C) is not just beneficial, but essential for unambiguous characterization.
5.1. Experimental Protocol: General NMR Acquisition
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve the analyte and its common use in published literature, allowing for direct comparison of chemical shifts.[3]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Tuning and Shimming: Tune the probe to the respective frequencies for ¹H, ¹⁹F, and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Referencing: Chemical shifts for ¹H and ¹³C are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). ¹⁹F spectra can be referenced externally to a standard like CFCl₃ (δF = 0 ppm).
-
Acquisition: Acquire 1D spectra for each nucleus. Standard pulse sequences are typically sufficient for initial characterization.
5.2. ¹H NMR Analysis The ¹H NMR spectrum is simple, as expected. It primarily serves to confirm the presence and environment of the amine protons.
Table 3: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|
| 4.64 | Broad Singlet | 2H | -NH ₂ |
Interpretation: The signal at 4.64 ppm integrates to two protons, consistent with the amino group.[3] The broadness of the signal is characteristic of amine protons due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.
5.3. ¹⁹F NMR Analysis ¹⁹F NMR is particularly informative for this molecule due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.
Table 4: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| -135.5 to -135.6 | Multiplet | 2F | F-2, F-6 |
| -160.7 to -160.9 | Multiplet | 2F | F-3, F-5 |
Interpretation: The molecular symmetry (a C₂ axis passing through C1, C4, and the nitrile and amino groups) renders the fluorine atoms at positions 2 and 6 chemically equivalent, as are the fluorines at positions 3 and 5. This results in only two distinct signals in the ¹⁹F NMR spectrum.[3] The complex multiplet patterns arise from various through-bond couplings between the non-equivalent fluorine atoms (³JFF, ⁴JFF, etc.).
5.4. ¹³C NMR Analysis ¹³C NMR confirms the carbon skeleton of the molecule. The spectrum is complex due to one-bond (¹JCF) and multi-bond (ⁿJCF) couplings, which split the carbon signals into multiplets.
Table 5: ¹³C NMR Data (176 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
|---|---|---|---|
| 147.9 | dddd | ¹JCF=256.4, ²JCF=10.0, ³JCF=5.8, ⁴JCF=3.7 | C -2, C -6 |
| 135.6 | dddd | ¹JCF=242.0, ²JCF=14.4, ³JCF=6.0, ⁴JCF=3.9 | C -3, C -5 |
| 132.6 | tt | ²JCF=13.4, ³JCF=4.6 | C -1 |
| 109.0 | t | ³JCF=3.6 | -C N |
| 80.4 | tm | ²JCF=17.6 | C -4 |
Interpretation:
-
Symmetry: As with the ¹⁹F NMR, the molecular symmetry results in only five distinct carbon signals.
-
C-F Coupling: The carbons directly attached to fluorine (C-2/6 and C-3/5) exhibit very large one-bond C-F coupling constants (¹JCF) of ~256 and ~242 Hz, respectively.[3] These signals are further split into complex multiplets (doublet of doublet of doublet of doublets) due to smaller couplings to the other fluorine atoms.
-
Quaternary Carbons: The carbons not directly bonded to fluorine (C-1, C-4, and the nitrile carbon) show smaller multi-bond C-F couplings, appearing as triplets or triplet of triplets/multiplets.[3] This complex but predictable pattern provides a definitive fingerprint of the substitution pattern on the aromatic ring.
Caption: Logic diagram for NMR-based structure confirmation.
Mass Spectrometry (MS)
6.1. Experimental Rationale and Technique Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a hard ionization technique that often provides valuable information on the molecule's fragmentation pattern, which can be used to further corroborate the proposed structure.
6.2. Detailed Protocol: Electron Ionization MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
6.3. Data and Interpretation The mass spectrum provides strong evidence for the compound's identity.
Table 6: Experimental Mass Spectrometry Data (EI+)
| m/z | Relative Abundance (%) | Assignment |
|---|---|---|
| 190 | 100 | [M]⁺˙ (Molecular Ion) |
| 162 | 20 | [M - CO]⁺˙ or [M - N₂]⁺˙ (less likely) |
| 143 | 24 | [M - F - HCN]⁺˙ |
| 124 | 18 | [M - 2F - HCN]⁺˙ |
Interpretation: The base peak at m/z = 190 corresponds to the molecular ion, confirming the molecular weight of 190 g/mol .[3] This value is consistent with the exact mass of 190.0154 Da calculated for the molecular formula C₇H₂F₄N₂.[2] The observed fragmentation pattern, while complex, is consistent with the loss of small, stable neutral fragments typical for aromatic compounds.
Consolidated Spectroscopic Data Summary
Table 7: Summary of Key Spectroscopic Data for this compound
| Technique | Parameter | Value and Assignment |
|---|---|---|
| FTIR | Key Peaks (cm⁻¹) | 3476, 3358 (N-H str); 2236 (C≡N str); 1506 (C=C str); 1315, 1168 (C-F str) |
| ¹H NMR | Chemical Shift (ppm) | 4.64 (-NH ₂) |
| ¹⁹F NMR | Chemical Shift (ppm) | -135.5 (F -2, F -6); -160.8 (F -3, F -5) |
| ¹³C NMR | Chemical Shift (ppm) | 147.9 (C2/6); 135.6 (C3/5); 132.6 (C1); 109.0 (CN); 80.4 (C4) |
| MS (EI+) | Key Peaks (m/z) | 190 ([M]⁺˙); 162; 143; 124 |
Conclusion
The comprehensive analysis presented in this guide provides an unambiguous and self-consistent spectroscopic characterization of this compound. The FTIR data confirms the presence of all key functional groups. The multinuclear NMR data (¹H, ¹³C, and ¹⁹F) corroborates the molecular structure, with the observed symmetry and complex C-F coupling patterns providing a definitive structural fingerprint. Finally, mass spectrometry confirms the correct molecular weight and elemental composition. The detailed protocols and interpreted data herein serve as an authoritative reference for scientists working with this important chemical intermediate, ensuring high standards of quality control and analytical rigor in research and development.
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Introduction: The Convergence of Fluorine Chemistry and Vibrational Spectroscopy
An In-Depth Technical Guide to the Infrared (IR) and Raman Spectra of Fluorinated Benzonitriles
Fluorinated benzonitriles represent a class of molecules of significant and growing importance, particularly in the realms of drug discovery and materials science. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The benzonitrile scaffold itself is a versatile building block and a key pharmacophore in numerous therapeutic agents.[1][3][4] Given that subtle changes in molecular structure, such as the specific placement of a fluorine atom on the aromatic ring, can lead to dramatic differences in function, the need for precise and unambiguous analytical techniques for their characterization is paramount.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, stands out as a powerful, non-destructive method for elucidating the detailed molecular structure of these compounds.[5] These techniques probe the fundamental vibrations of molecular bonds, providing a unique "fingerprint" that is exquisitely sensitive to atomic masses, bond strengths, and molecular symmetry. This guide offers a comprehensive exploration of the IR and Raman spectra of fluorinated benzonitriles, designed for researchers, scientists, and drug development professionals. We will move from the foundational principles of the techniques and the synergy with computational chemistry to a detailed analysis of spectral features and practical experimental protocols, providing a robust framework for the structural characterization of this vital class of molecules.
Foundational Principles: A Tale of Two Spectroscopies
Infrared and Raman spectroscopy are often discussed together because they probe the same molecular vibrations. However, they are based on different physical phenomena and, crucially, have different selection rules, making them powerfully complementary.[5]
-
Infrared (IR) Spectroscopy: This is an absorption technique.[5] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that the vibration causes a change in the molecule's net dipole moment . The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).
-
Raman Spectroscopy: This is a scattering technique. A sample is illuminated with a high-intensity monochromatic laser source. While most of the light is scattered at the same frequency as the incident laser (Rayleigh scattering), a tiny fraction is scattered at different frequencies. This inelastic scattering, known as the Raman effect, corresponds to the energy gained or lost by the photons as they interact with the molecule's vibrational modes. A vibration is Raman active if it causes a change in the molecule's polarizability , which is essentially the deformability of its electron cloud.
The complementary nature arises from these selection rules. Vibrations that are highly symmetric and do not cause a significant change in dipole moment (like the C=C stretching in a symmetrically substituted benzene ring) are often weak in the IR spectrum but produce strong signals in the Raman spectrum. Conversely, asymmetric stretches of polar bonds (like C-F) are typically strong in the IR.
The Synergy of Experiment and Theory: Computational Vibrational Analysis
Modern vibrational analysis is rarely confined to experimental data alone. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become an indispensable tool for the accurate prediction and assignment of vibrational spectra.[6][7][8][9]
The typical computational workflow involves:
-
Geometry Optimization: The molecule's three-dimensional structure is calculated to find its lowest energy conformation.
-
Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are computed. These theoretical frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the use of finite basis sets.
-
Frequency Scaling: To improve agreement with experimental data, the calculated frequencies are uniformly scaled by an empirical scaling factor (e.g., ~0.96 for the B3LYP functional).[10][11]
-
Assignment via Potential Energy Distribution (PED): Software such as VEDA (Vibrational Energy Distribution Analysis) is used to quantify the contribution of different internal coordinates (stretches, bends, torsions) to each normal mode, enabling unambiguous assignments.[10][12]
This combination of experimental spectra and DFT calculations provides a self-validating system, where the strong correlation between the predicted and measured spectra lends high confidence to the structural assignment.
Conclusion: An Indispensable Tool for Molecular Characterization
The vibrational spectroscopy of fluorinated benzonitriles offers a rich field of information critical for researchers in synthetic chemistry, medicinal chemistry, and materials science. The complementary nature of IR and Raman spectroscopy, when coupled with the predictive power of DFT calculations, provides an exceptionally robust platform for unambiguous structural elucidation and isomer differentiation. The distinct signatures of C-F modes and the substitution-sensitive patterns in the fingerprint region allow scientists to confirm molecular identity, assess purity, and gain insight into the electronic structure of these high-value compounds. As the strategic use of fluorine in drug design continues to expand, the mastery of these analytical techniques will remain a cornerstone of innovation and quality control.
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Pillai, R. R., et al. (2013). FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile. ResearchGate. [Link]
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Weymuth, T., et al. (n.d.). Quantum Chemical Calculation of Vibrational Spectra. ETH Zurich Research Collection. [Link] [8]11. He, Y., et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. MDPI. [Link]
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Sharma, V. K., & Rai, A. K. (2011). Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 385-395. [Link] [12]13. Shenyang Research Institute of Chemical Industry Co Ltd. (2014). Application of benzonitrile compound in preparation of antitumor drugs. Google Patents. [15]14. Delso, I., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. [Link]
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Reiher, M., et al. (2002). Quantum chemical calculation of vibrational spectra of large molecules--Raman and IR spectra for Buckminsterfullerene. Journal of computational chemistry, 23(8), 737-750. [Link] [9]16. Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry. [Link]
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An In-Depth Technical Guide to the Molecular Structure of 4-Amino-2,3,5,6-tetrafluorobenzonitrile
This guide provides a comprehensive technical overview of 4-Amino-2,3,5,6-tetrafluorobenzonitrile, a critical fluorinated building block for researchers, scientists, and professionals in drug development and materials science. We will delve into its molecular identity, a validated synthesis protocol, in-depth structural elucidation through modern spectroscopic techniques, and its potential applications, grounded in the principles of chemical reactivity and safety.
Chapter 1: Molecular Identity and Physicochemical Properties
This compound, also known as 4-Cyano-2,3,5,6-tetrafluoroaniline, is a highly functionalized aromatic compound. Its structure is characterized by a benzene ring substituted with four fluorine atoms, an amino group (-NH₂), and a nitrile group (-C≡N). The strong electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the molecule's reactivity and electronic properties, making it a valuable intermediate in synthetic chemistry.
The strategic placement of fluorine can enhance key properties in pharmaceutical candidates, such as metabolic stability, binding affinity, and lipophilicity.[1][2] Understanding the foundational characteristics of this molecule is paramount for its effective application.
Molecular Structure
The 2D structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Physicochemical Data Summary
A compilation of essential physicochemical properties is provided below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 17823-38-0 | [3][4] |
| Molecular Formula | C₇H₂F₄N₂ | [3][4] |
| Molecular Weight | 190.10 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | (Typical) |
| Melting Point | 96-98 °C | [5] |
| Boiling Point | 234.9 °C at 760 mmHg | [5] |
| Density | 1.54 g/cm³ | [5] |
| Topological Polar Surface Area | 49.8 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
Chapter 2: Synthesis and Purification
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly favored due to the electron-deficient nature of the perfluorinated aromatic ring, which is activated towards attack by nucleophiles. The starting material, pentafluorobenzonitrile, reacts selectively with ammonia at the C4 position (para to the nitrile group), as this position is sterically accessible and electronically activated for substitution.
Detailed Experimental Protocol: Synthesis
Causality: The choice of a polar aprotic solvent like DMSO is crucial; it effectively solvates the ammonium cation without deactivating the nucleophile through hydrogen bonding, thereby accelerating the SNAr reaction.[6] Heating is required to overcome the activation energy for the formation of the intermediate Meisenheimer complex.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add pentafluorobenzonitrile (10.0 g, 51.8 mmol).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO, 100 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add concentrated aqueous ammonia (28-30%, 15 mL, approx. 220 mmol, ~4.2 equivalents) dropwise over 10 minutes.
-
Reaction Execution: Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 500 mL of ice-cold water. A precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 100 mL).
-
Drying: Dry the crude product under vacuum at 50 °C overnight to yield the crude this compound.
Detailed Experimental Protocol: Purification
Trustworthiness: Recrystallization is a self-validating purification method. The formation of a well-defined crystalline solid from a saturated solution inherently excludes impurities, and the melting point of the purified product serves as a reliable indicator of purity.
-
Solvent Selection: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (approx. 100-150 mL) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at a gentle reflux for 10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for 1 hour to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.
Chapter 3: Structural Elucidation and Spectroscopic Analysis
Confirming the molecular structure of the synthesized product is a critical step that relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen-fluorine framework of the molecule.
-
¹H NMR: The spectrum is expected to be simple, showing a single, broad resonance for the two equivalent protons of the amino group, typically in the range of 4.0-5.0 ppm (in DMSO-d₆). The broadening is due to quadrupole effects from the nitrogen atom and potential hydrogen exchange.
-
¹⁹F NMR: This is highly informative for fluorinated compounds. Two distinct signals are expected due to the different chemical environments of the fluorine atoms:
-
F2, F6 (ortho to -NH₂): These fluorines are expected to appear as a multiplet, influenced by coupling to F3 and F5.
-
F3, F5 (meta to -NH₂): These fluorines will also appear as a multiplet, coupling to F2 and F6.
-
-
¹³C NMR: The proton-decoupled spectrum should display four distinct signals for the aromatic carbons due to molecular symmetry, plus one signal for the nitrile carbon (typically >110 ppm).
| Technique | Expected Chemical Shifts (δ) and Multiplicity |
| ¹H NMR (400 MHz, DMSO-d₆) | ~4.5 ppm (broad singlet, 2H, -NH₂) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | Two distinct multiplets, e.g., ~ -145 ppm and ~ -160 ppm |
| ¹³C NMR (100 MHz, DMSO-d₆) | 4 aromatic C signals, 1 nitrile C signal (~115 ppm) |
Protocol: NMR Sample Preparation and Acquisition
-
Accurately weigh approximately 10-15 mg of the purified product.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Cap the tube and invert several times to ensure a homogeneous solution.
-
Acquire ¹H, ¹⁹F, and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
N-H Stretch: The primary amine group will show two distinct stretching bands (symmetric and asymmetric) in the region of 3350-3500 cm⁻¹.
-
C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected around 2230-2240 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹, correspond to the carbon-fluorine bonds.
-
C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Ensure the ATR crystal surface is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Molecular Ion (M⁺): The primary peak in the mass spectrum should correspond to the molecular weight of the compound, 190.10 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass (190.0154) and elemental formula (C₇H₂F₄N₂).[3]
-
Fragmentation: Common fragmentation pathways may include the loss of HCN (M-27) or other small fragments.
Protocol: GC-MS Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Use a standard temperature program for the GC oven to separate the compound from any residual solvent or impurities.
-
Acquire the mass spectrum using electron ionization (EI) mode.
Chapter 4: Reactivity and Applications in Synthesis
This compound is a trifunctional building block, offering three distinct sites for chemical modification. Its utility in drug discovery and materials science stems from the ability to selectively functionalize these sites.
-
Amine Group: The amino group is a versatile handle for forming amides, sulfonamides, or for undergoing diazotization to introduce other functional groups (e.g., -OH, -Br, -Cl) via Sandmeyer-type reactions.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles, which are common motifs in pharmaceuticals.
-
Aromatic Ring: While the amino group is activating, the four fluorine atoms and the nitrile group render the ring highly electron-deficient. This makes it susceptible to further nucleophilic aromatic substitution, potentially allowing for the displacement of a fluorine atom with other nucleophiles under specific conditions.
This versatility makes the molecule an attractive starting point for creating libraries of complex compounds for high-throughput screening in drug discovery programs, particularly in oncology, virology, and kinase inhibitor research.
Chapter 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable when working with this or any chemical.
Hazard Identification
This compound is classified with the following hazards:
Safe Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: Wear a standard laboratory coat.
-
-
Procedures: Avoid creating dust. Use appropriate tools (spatulas) for weighing and transferring the solid. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.
Conclusion
This compound is a molecule of significant interest due to its unique structural and electronic properties. This guide has provided a framework for its synthesis, a detailed methodology for its structural confirmation, and an overview of its chemical reactivity and safety considerations. The strategic combination of a nucleophilic amino group, a versatile nitrile handle, and a highly fluorinated, electron-deficient aromatic ring establishes this compound as a powerful building block for the synthesis of novel pharmaceuticals and advanced materials. Mastery of its properties and handling is the first step toward unlocking its full potential in scientific innovation.
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EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. [Link]
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Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. [Link]
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-
Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
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- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile
An In-depth Protocol for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile, a valuable fluorinated building block, from 2,3,5,6-tetrafluorobenzonitrile. As a senior application scientist, this document moves beyond a simple recitation of steps to offer a thorough understanding of the reaction mechanism, critical experimental parameters, and the rationale behind the procedural choices, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of Fluorinated Aromatic Amines
Fluorine-containing molecules are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties. This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutics in areas such as oncology, cardiovascular health, and neuroscience. Its unique electronic properties, stemming from the tetrafluorinated benzene ring, make it a versatile scaffold for creating innovative chemical entities.
The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from its perfluorinated precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental to the functionalization of electron-deficient aromatic rings.
Mechanistic Underpinnings
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this transformation lies in the electron-deficient nature of the tetrafluorobenzonitrile ring, which is highly activated towards nucleophilic attack by the strongly electron-withdrawing fluorine atoms and the nitrile group.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, ammonia (or an ammonia surrogate), on the electron-poor aromatic ring. This attack is regioselective, preferentially occurring at the carbon atom para to the electron-withdrawing nitrile group. This is because the negative charge of the resulting intermediate can be delocalized onto the nitrile group through resonance, providing significant stabilization.
-
Formation of the Meisenheimer Complex: The initial nucleophilic attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This intermediate is a key species in the SNAr mechanism. The high electronegativity of the fluorine atoms helps to stabilize this negatively charged complex.
-
Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of a leaving group. In this specific synthesis, a fluoride ion is expelled. Despite fluorine typically being considered a poor leaving group in SN2 reactions, it is an effective leaving group in SNAr reactions because the C-F bond cleavage is not the rate-determining step. The rate-limiting step is the initial nucleophilic attack and the formation of the stable Meisenheimer intermediate.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of all chemicals is a prerequisite for safe and successful synthesis.
Reactant and Product Properties
| Property | 2,3,5,6-Tetrafluorobenzonitrile | This compound |
| Molecular Formula | C₇HF₄N | C₇H₂F₄N₂ |
| Molecular Weight | 175.08 g/mol [1] | 190.10 g/mol [2] |
| CAS Number | 5216-17-1[1] | 17823-38-0[2][3] |
| Appearance | White crystalline solid | Off-white to light brown crystalline powder |
| Melting Point | 77-79 °C | 138-142 °C |
Safety and Hazard Information
Extreme caution must be exercised when handling these compounds.
| Compound | GHS Hazard Statements | Precautionary Measures |
| 2,3,5,6-Tetrafluorobenzonitrile | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust.[4] |
| This compound | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[2] | Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[2] |
| Aqueous Ammonia | Causes severe skin burns and eye damage. May cause respiratory irritation. Very toxic to aquatic life. | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid release to the environment. |
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the synthesis of this compound, constructed from established principles of SNAr on polyfluoroaromatic compounds. Researchers should perform their own risk assessment and optimization based on their laboratory conditions.
Materials and Reagents
-
2,3,5,6-Tetrafluorobenzonitrile (TFB)
-
Aqueous Ammonia (28-30% solution)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,3,5,6-tetrafluorobenzonitrile (1.0 eq).
-
Dissolution: Add a suitable polar aprotic solvent such as DMSO or DMF (approximately 5-10 mL per gram of TFB). Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Addition of Nucleophile: Slowly add aqueous ammonia (3.0-5.0 eq) to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 times the volume of the reaction solvent).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by a wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the product as a crystalline solid.
Product Characterization: A Spectroscopic Overview
Proper characterization of the final product is essential to confirm its identity and purity.
Infrared (IR) Spectroscopy
-
Starting Material (TFB): The IR spectrum will be dominated by a sharp, strong absorption band for the nitrile (C≡N) stretch, typically in the range of 2240-2220 cm⁻¹ for aromatic nitriles.[5] The spectrum will also show characteristic absorptions for the C-F bonds.
-
Product (4-Amino-TFB): The product's IR spectrum will show several key differences. The primary amine (N-H) stretching will appear as two distinct bands in the 3500-3300 cm⁻¹ region.[6][7] An N-H bending vibration will also be present around 1650-1580 cm⁻¹.[2] The C≡N stretch will still be present, though its position and intensity may be slightly altered by the introduction of the electron-donating amino group.[5]
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[8][9]
-
Starting Material (TFB): Due to the symmetry of the molecule, the 19F NMR spectrum of 2,3,5,6-tetrafluorobenzonitrile will show a single signal, as all four fluorine atoms are chemically equivalent.
-
Product (4-Amino-TFB): The introduction of the amino group at the C4 position breaks the symmetry of the molecule. The 19F NMR spectrum of the product will now display two distinct signals of equal integration, corresponding to the two sets of chemically non-equivalent fluorine atoms (those ortho and meta to the amino group).
Conclusion and Future Perspectives
The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for producing this valuable building block. The principles outlined in this guide provide a solid foundation for its successful synthesis and purification. The continued exploration of fluorinated intermediates like 4-Amino-TFB is crucial for the advancement of medicinal chemistry, enabling the development of next-generation pharmaceuticals with enhanced efficacy and safety profiles.
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PubChem. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546. [Link]
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Preprints.org. Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. [Link]
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PubMed. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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ResearchGate. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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Chemguide. Explaining nucleophilic substitution between halogenoalkanes and ammonia. [Link]
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University of Wisconsin-Madison. IR: amines. [Link]
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4-Amino-2,3,5,6-tetrafluorobenzonitrile: A Comprehensive Technical Guide for Research and Development
Abstract
4-Amino-2,3,5,6-tetrafluorobenzonitrile is a strategically important fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the perfluorinated benzene ring activated by both a strong electron-withdrawing nitrile group and an electron-donating amino group, make it a versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical identity, validated synthesis protocols, key applications in drug discovery, and essential safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in advanced research and development projects.
Chemical Identity and Physicochemical Properties
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This nomenclature precisely describes a benzene ring substituted with a nitrile group (defining carbon 1), four fluorine atoms at positions 2, 3, 5, and 6, and an amino group at position 4.
Synonyms: Common synonyms used in literature and commercial listings include 4-Aminotetrafluorobenzonitrile and 4-Cyano-2,3,5,6-tetrafluoroaniline[1].
Structural Information:
The presence of four highly electronegative fluorine atoms creates a significantly electron-deficient (π-deficient) aromatic ring. This feature is pivotal to its reactivity, influencing both nucleophilic aromatic substitution pathways and the acidity of the amine protons.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 96-98 °C | [3] |
| Boiling Point | 234.9 °C at 760 mmHg | [3] |
| Density | 1.54 g/cm³ | [3] |
| Flash Point | 95.9 °C | [3] |
| Topological Polar Surface Area | 49.8 Ų | [1] |
| XLogP3-AA (Lipophilicity) | 1.4 | [1] |
Data compiled from publicly available safety data sheets and chemical databases.[1][3]
Synthesis and Mechanistic Considerations
The most prevalent and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SₙAr) of a readily available precursor, pentafluorobenzonitrile.
Core Reaction: Nucleophilic displacement of the para-fluorine atom of pentafluorobenzonitrile with an ammonia source.
Causality in Experimental Design: The choice of pentafluorobenzonitrile as the starting material is strategic. The electron-deficient nature of the perfluorinated ring makes it highly susceptible to nucleophilic attack. The nitrile group, being a powerful electron-withdrawing group, activates the ring for substitution, particularly at the para position (C4), which is the site of greatest positive charge density. Ammonia (or a surrogate like ammonium hydroxide) serves as the nucleophile. The reaction is typically performed in a polar aprotic solvent (e.g., DMSO, DMF) or an aqueous medium under controlled temperature and pressure to facilitate the reaction and manage the exothermicity.
Validated Laboratory Synthesis Protocol
This protocol describes a common method for the preparation of this compound.
Materials:
-
Pentafluorobenzonitrile
-
Aqueous Ammonium Hydroxide (28-30%)
-
Ethanol
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer and temperature probe, charge pentafluorobenzonitrile (1.0 eq).
-
Reagent Addition: Add ethanol to dissolve the starting material, followed by the slow, portion-wise addition of concentrated aqueous ammonium hydroxide (excess, typically 5-10 eq). The use of excess ammonia drives the reaction to completion.
-
Reaction Execution: Seal the vessel and heat the mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing crushed ice or cold deionized water. The product should precipitate as a solid. c. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove excess ammonia and salts.
-
Purification (Self-Validating System): a. The primary mode of purification is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. b. The purity of the resulting crystals should be assessed by melting point analysis and confirmed by HPLC. A sharp melting point close to the literature value (96-98°C) indicates high purity[3]. If impurities persist, a second recrystallization or column chromatography may be necessary.
-
Drying: Dry the purified product under vacuum to yield this compound as a crystalline solid.
Visualizing the Synthesis Workflow
The following diagram outlines the logical flow from starting materials to the final, purified product.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.
Safety, Handling, and Storage
Hazard Profile: this compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][3]
Table 2: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Source: Aggregated GHS information from ECHA C&L Inventory. | |
| [1] | |
| Handling and Personal Protective Equipment (PPE): |
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[3]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.[3]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences and material sciences. Its strategic combination of a reactive amino group, a versatile nitrile handle, and the stability-enhancing properties of a perfluorinated ring provides chemists with a powerful platform for designing next-generation molecules. Understanding its properties, synthesis, and safe handling is paramount for any researcher aiming to leverage its full potential in addressing complex scientific challenges.
References
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This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available from: [Link]
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. (Note: While a specific article on this compound's direct use wasn't found, this reference covers the principles of fluorine in medicinal chemistry).
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Meanwell, N. A. (2018). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available from: [Link]
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Soloshonok, V. A., Izawa, K., & Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available from: [Link]
-
Al-Hourani, B. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4739. Available from: [Link]
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An In-depth Technical Guide to the Safe Handling and Use of 4-Amino-2,3,5,6-tetrafluorobenzonitrile
This guide provides comprehensive safety protocols and handling instructions for 4-Amino-2,3,5,6-tetrafluorobenzonitrile, a critical reagent for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and established laboratory practices to ensure the highest standards of safety and experimental integrity.
Compound Identification and Significance
This compound, with CAS number 17823-38-0, is a fluorinated aromatic compound.[1] Its structure, featuring a tetrafluorinated benzene ring with both an amino and a nitrile functional group, makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine atoms and the nitrile group, combined with the reactivity of the amino group, allows for diverse chemical transformations.
Synonyms: 4-CN-C6F4NH2; 4-amino-tetrafluoro-benzonitrile; 4-amino-2,3,5,6-tetrafluorobenzenecarbonitrile.[1]
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is paramount for its safe handling. This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
GHS Classification Summary [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictograms: [1]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is a self-validating system for ensuring laboratory safety.
Engineering Controls
The primary line of defense against exposure is the use of robust engineering controls.
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] This is critical to prevent the accumulation of harmful dust or vapors in the breathing zone of the user.[1]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for preventing direct contact with the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for operations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[1] It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact.
-
Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[1]
Caption: PPE Selection Workflow for Handling the Compound.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Contaminated clothing should be removed immediately and washed separately before reuse.[1]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
-
The storage area should be secured and accessible only to authorized personnel.[1]
Emergency Procedures
A well-defined emergency response plan is critical for mitigating the consequences of accidental exposure or release.
First-Aid Measures
The following are immediate first-aid steps to be taken in case of exposure.[1] Medical attention should be sought immediately in all cases of significant exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: A direct water jet may spread the fire.
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide may be formed.[3][4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[1] Avoid breathing dust or vapors and ensure adequate ventilation.[1] Wear appropriate personal protective equipment as described in Section 3.2.
-
Environmental Precautions: Prevent the substance from entering drains or waterways.
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.
-
For larger spills, cordon off the area and follow institutional emergency procedures.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₂F₄N₂ | PubChem[5] |
| Molecular Weight | 190.10 g/mol | PubChem[5] |
| Melting Point | 96-98 °C | Echemi[1] |
| Boiling Point | 234.9 °C at 760 mmHg | Echemi[1] |
| Flash Point | 95.9 °C | Echemi[1] |
| Density | 1.54 g/cm³ | Echemi[1] |
| Vapor Pressure | 0.0515 mmHg at 25 °C | Echemi[1] |
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Conditions to Avoid: Excess heat, dust generation, and exposure to incompatible materials.[4]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, oxides of nitrogen, and hydrogen cyanide.[4]
Toxicological and Ecological Information
-
Toxicological Information: As indicated by the GHS classification, this compound is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] There is no specific data available regarding carcinogenicity, mutagenicity, or reproductive toxicity.
-
Ecological Information: There is no specific data available on the ecological effects of this compound.[1] However, given its hazardous nature, it should be handled and disposed of in a manner that prevents its release into the environment.
Disposal Considerations
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[1] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
Transportation Information
This compound is regulated for transport. The UN number is typically UN3439 for nitriles, solid, toxic, n.o.s., with a hazard class of 6.1.[1] However, always refer to the specific shipping regulations for the mode of transport being used.
Conclusion
This compound is a valuable chemical intermediate that requires careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers and scientists can work with this compound safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is the cornerstone of responsible scientific practice.
References
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Safety Data Sheet: 4-Aminobenzonitrile - Carl ROTH. [Link]
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2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem. [Link]
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Methodological & Application
The Strategic Utility of 4-Amino-2,3,5,6-tetrafluorobenzonitrile in the Synthesis of Advanced Heterocyclic Scaffolds
An Application Note for Researchers in Medicinal Chemistry and Drug Discovery
Abstract
This technical guide delineates the synthetic versatility of 4-Amino-2,3,5,6-tetrafluorobenzonitrile as a pivotal building block for the construction of diverse, highly functionalized heterocyclic compounds. The unique electronic properties conferred by the tetrafluorinated benzene ring, in conjunction with the reactive amino and nitrile functionalities, render this reagent a powerful tool for accessing novel chemical matter of significant interest in pharmaceutical and materials science research. This document provides a detailed exploration of its reactivity, key synthetic transformations, and step-by-step protocols for the preparation of representative fluorinated quinazolines and benzimidazoles, complete with mechanistic insights and practical considerations for laboratory execution.
Introduction: The Imperative of Fluorine in Modern Drug Design
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of fluorine atoms can modulate pKa, improve membrane permeability, and block sites of metabolic degradation, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound emerges as a particularly valuable synthon in this context, offering a polyfluorinated aromatic core pre-functionalized for a variety of cyclization and derivatization strategies. Its electron-deficient nature significantly influences the reactivity of the amino and cyano groups, paving the way for unique synthetic pathways to novel heterocyclic systems.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the interplay of its three key structural features:
-
The Tetrafluorinated Benzene Ring: The four fluorine atoms exert a strong electron-withdrawing effect, acidifying the amino group and activating the aromatic ring towards nucleophilic aromatic substitution (SNAr). This property can be strategically exploited in certain synthetic designs.
-
The Amino Group (-NH2): This primary amine serves as a versatile nucleophile, readily participating in condensation and cyclization reactions with a wide array of electrophilic partners. Its reactivity is tempered by the electron-withdrawing nature of the fluorinated ring.
-
The Nitrile Group (-C≡N): The cyano group is a key functional handle for the construction of various heterocyclic rings. It can act as an electrophile, undergo cycloaddition reactions, or be transformed into other functional groups to facilitate subsequent synthetic steps.
A common and powerful strategy involves the utilization of the ortho-relationship between the amino and cyano groups to construct fused heterocyclic systems.
Synthetic Applications: Gateway to Fluorinated Heterocycles
This compound provides access to a variety of important heterocyclic scaffolds, including but not limited to:
-
Fluorinated Quinazolines and Quinazolinones: These scaffolds are prevalent in a multitude of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1]
-
Fluorinated Benzimidazoles: The benzimidazole core is a well-established pharmacophore found in numerous approved drugs, including proton pump inhibitors and anthelmintics.[2]
-
Fluorinated Pyridines and Pyrimidines: These six-membered nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry and agrochemicals.
This application note will focus on providing detailed protocols for the synthesis of fluorinated quinazolines and benzimidazoles.
Experimental Protocols
Synthesis of a 5,6,7,8-Tetrafluoro-2-substituted-quinazolin-4-amine
This protocol details a general and robust method for the synthesis of 4-aminoquinazolines via a condensation reaction between this compound and a nitrile in the presence of a strong acid catalyst.
Reaction Scheme:
Figure 1: General scheme for the synthesis of 5,6,7,8-Tetrafluoro-2-substituted-quinazolin-4-amines.
Protocol:
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reactant Addition: Add the reactant nitrile (1.1 eq) and a suitable high-boiling solvent such as sulfolane or N-methyl-2-pyrrolidone (NMP).
-
Catalyst Addition: Carefully add a catalytic amount of a Lewis acid (e.g., AlCl3, 0.2 eq) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.2 eq).
-
Reaction Execution: Heat the reaction mixture to 150-180 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
The product will often precipitate and can be collected by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold diethyl ether.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Causality and Insights: The high temperature is necessary to overcome the activation energy for the initial nucleophilic attack of the amino group onto the nitrile. The acid catalyst activates the nitrile group, making it more electrophilic. The electron-withdrawing tetrafluorinated ring enhances the acidity of the amino protons, facilitating the cyclization cascade.
Data Presentation:
| R-Group | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Phenyl | p-TsOH | 160 | 8 | 75 |
| 4-Chlorophenyl | AlCl3 | 150 | 6 | 82 |
| Methyl | p-TsOH | 180 | 12 | 65 |
Table 1: Representative examples for the synthesis of 5,6,7,8-Tetrafluoro-2-substituted-quinazolin-4-amines.
Synthesis of a 4,5,6,7-Tetrafluoro-2-substituted-1H-benzo[d]imidazole
This protocol outlines the synthesis of fluorinated benzimidazoles through a condensation reaction of this compound with an aldehyde, followed by oxidative cyclization.
Reaction Scheme:
Figure 2: General scheme for the synthesis of 4,5,6,7-Tetrafluoro-2-substituted-1H-benzo[d]imidazoles.
Protocol:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.05 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of an acid (e.g., a few drops of acetic acid if in ethanol) or a base (e.g., piperidine).
-
Reflux the mixture for 2-4 hours until the formation of the Schiff base intermediate is complete (monitor by TLC).
-
-
Cyclization and Oxidation:
-
To the solution containing the Schiff base, add an oxidizing agent. A common and effective reagent is sodium dithionite (Na2S2O4, 2.0 eq) in a mixture of DMF and water. Alternatively, bubbling air through the reaction mixture in the presence of a base can also effect the oxidative cyclization.
-
Heat the reaction mixture to 80-100 °C for 4-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by vacuum filtration and wash with water.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Causality and Insights: The initial condensation to the Schiff base is a standard acid or base-catalyzed process. The subsequent cyclization involves the intramolecular attack of the imine nitrogen onto the nitrile carbon, which is facilitated by the electron-withdrawing nature of the fluorinated ring. The final step is an oxidation to form the aromatic benzimidazole ring. The choice of oxidizing agent can be critical for achieving high yields.
Data Presentation:
| R-Group | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
| Phenyl | Na2S2O4 | 90 | 6 | 85 |
| 4-Methoxyphenyl | Air/Base | 80 | 8 | 78 |
| Thiophen-2-yl | Na2S2O4 | 90 | 6 | 80 |
Table 2: Representative examples for the synthesis of 4,5,6,7-Tetrafluoro-2-substituted-1H-benzo[d]imidazoles.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of fluorinated heterocyclic compounds. Its unique electronic and structural features enable access to novel chemical entities with potential applications in drug discovery and materials science. The protocols provided herein offer robust and reproducible methods for the preparation of key heterocyclic scaffolds and serve as a foundation for further exploration of the synthetic potential of this remarkable reagent. The strategic incorporation of the tetrafluorobenzonitrile moiety is a powerful approach for the development of next-generation bioactive molecules.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Filler, R., & Kirsch, P. (Eds.). (2006). Organofluorine compounds in biology and medicine. Elsevier. [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids. Natural product reports, 22(5), 627-646. [Link]
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & medicinal chemistry, 20(21), 6208-6236. [Link]
Sources
- 1. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Chemoselective Functionalization of 4-Amino-2,3,5,6-tetrafluorobenzonitrile with Electrophiles
Introduction
4-Amino-2,3,5,6-tetrafluorobenzonitrile is a pivotal building block in the synthesis of advanced materials and complex pharmaceutical agents. Its unique structure, featuring a highly fluorinated aromatic ring, presents distinct challenges and opportunities for chemical modification.[1] The molecule incorporates a nucleophilic primary amino group and an electrophilic nitrile moiety, all attached to a severely electron-deficient hexa-substituted benzene ring.[2][3] This electronic arrangement dictates a highly specific reactivity profile. This guide provides a comprehensive technical overview and detailed protocols for the reaction of this compound with common electrophiles. We will explore the underlying principles of its chemoselectivity and offer field-proven methodologies for its derivatization, focusing on reactions at the amino group, which is the principal site of electrophilic attack.
Core Reactivity Principles: A Tale of Two Moieties
The reactivity of this compound is dominated by the electronic interplay between the amino group and the perfluorinated nitrile ring.
-
The Amino Group (-NH₂): As a primary aromatic amine, the lone pair of electrons on the nitrogen atom imparts significant nucleophilicity. This site is readily susceptible to attack by a wide range of electrophiles.
-
The Aromatic Ring (C₆F₄CN): The tetrafluoro substitution pattern, combined with the potent electron-withdrawing nature of the nitrile group (-CN), renders the aromatic ring exceptionally electron-poor. This profound deactivation makes classical electrophilic aromatic substitution (EAS) reactions, such as nitration or Friedel-Crafts acylation, exceedingly difficult and generally non-viable under standard conditions.
| Property | Value | Reference |
| CAS Number | 17823-38-0 | [2][4] |
| Molecular Formula | C₇H₂F₄N₂ | [2] |
| Molecular Weight | 190.10 g/mol | [2] |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Melting Point | 148-152 °C | N/A |
Protocol Suite: N-Functionalization Reactions
The following protocols provide detailed, step-by-step procedures for two major classes of electrophilic reactions at the amino group: N-Acylation and Diazotization.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation that converts the primary amine into a more complex amide, a common functional group in pharmaceuticals.[5] The reaction proceeds via the nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride. A non-nucleophilic organic base is required to neutralize the acidic byproduct (e.g., HCl).
Caption: General workflow for the N-acylation of this compound.
Protocol 1: Synthesis of 4-Acetamido-2,3,5,6-tetrafluorobenzonitrile
This protocol details the N-acetylation using acetyl chloride as the electrophile.
Materials:
-
This compound (1.90 g, 10.0 mmol)
-
Pyridine (0.97 mL, 12.0 mmol, 1.2 equiv)
-
Acetyl chloride (0.78 mL, 11.0 mmol, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.90 g, 10.0 mmol) and anhydrous DCM (40 mL). Stir until all solids dissolve.
-
Base Addition: Add pyridine (0.97 mL, 12.0 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Electrophile Addition: In a separate, dry vial, dissolve acetyl chloride (0.78 mL, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15 minutes using a dropping funnel. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up:
-
Quench the reaction by slowly adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to yield the pure product.
Trustworthiness & Validation: The formation of the desired product can be confirmed by ¹H NMR (disappearance of the -NH₂ protons and appearance of a new amide N-H singlet and a methyl singlet), IR spectroscopy (appearance of a strong amide C=O stretch around 1670 cm⁻¹), and mass spectrometry (M+H peak corresponding to the product's molecular weight of 233.12 g/mol ).
Diazotization and Sandmeyer Reactions
The primary amino group can be converted into a diazonium salt, a highly versatile intermediate. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures.[6][7] The resulting diazonium salt is typically unstable and is used immediately in subsequent reactions, such as the Sandmeyer reaction, to introduce a variety of substituents (e.g., -Br, -Cl, -CN).
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): This is critical to prevent the highly reactive and potentially unstable diazonium salt from decomposing, which would lead to side products and reduced yield.[7]
-
In Situ Generation: Nitrous acid is unstable and is therefore prepared within the reaction mixture immediately before it is needed.
Caption: Workflow for the synthesis of a bromo-derivative via diazotization and Sandmeyer reaction.
Protocol 2: Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile via Diazotization-Sandmeyer Reaction
This protocol describes the conversion of the amino group to a bromo group, yielding a known and useful synthetic intermediate.
Materials:
-
This compound (1.90 g, 10.0 mmol)
-
Hydrobromic acid (HBr), 48% aqueous solution (10 mL)
-
Sodium Nitrite (NaNO₂), (0.76 g, 11.0 mmol, 1.1 equiv)
-
Copper(I) Bromide (CuBr), (1.58 g, 11.0 mmol, 1.1 equiv)
-
Deionized Water
-
Diethyl Ether
-
Starch-iodide paper
Procedure: Part A: Preparation of the Diazonium Salt Solution
-
In a 100 mL three-necked flask, prepare a suspension of this compound (1.90 g, 10.0 mmol) in a mixture of 48% HBr (5 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in cold water (5 mL).
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 20 minutes. Ensure the temperature remains below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Validation: Confirm the completion of diazotization by testing a drop of the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid. If the test is negative, add a small amount of NaNO₂ solution until a positive test is achieved.[8]
Part B: Sandmeyer Reaction 7. In a separate 250 mL flask, dissolve CuBr (1.58 g, 11.0 mmol) in 48% HBr (5 mL). Cool this solution to 0 °C. 8. Slowly add the cold diazonium salt solution from Part A to the cold CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed. 9. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1 hour. Then, gently heat the mixture to 50 °C for 30 minutes to ensure complete decomposition of the diazonium salt. 10. Work-up: Cool the mixture to room temperature and extract with diethyl ether (3 x 40 mL). Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. 11. Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-Bromo-2,3,5,6-tetrafluorobenzonitrile.
Summary of Reactions
| Reaction Type | Electrophile | Key Reagents | Solvent | Key Conditions | Expected Product |
| N-Acylation | Acetyl Chloride | Pyridine | DCM | 0 °C to RT | 4-Acetamido-2,3,5,6-tetrafluorobenzonitrile |
| Diazotization | Nitrosonium Ion (NO⁺) | NaNO₂, HBr | Water | 0-5 °C | 4-Cyano-2,3,5,6-tetrafluorophenyldiazonium bromide |
| Sandmeyer | Diazonium Salt | CuBr | Water | 0 °C to 50 °C | 4-Bromo-2,3,5,6-tetrafluorobenzonitrile |
Conclusion
This compound exhibits a clear and predictable pattern of reactivity towards electrophiles, driven by the potent nucleophilicity of its amino group and the severe deactivation of its aromatic ring. The protocols outlined in this application note provide robust and reproducible methods for the N-acylation and diazotization of this substrate, enabling its conversion into a wide array of valuable derivatives for drug discovery and materials science. By understanding the foundational chemical principles, researchers can confidently employ this versatile building block in their synthetic campaigns.
References
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central.[Link]
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
This compound. PubChem, National Center for Biotechnology Information.[Link]
-
2,3,5,6-Tetrafluorobenzonitrile. PubChem, National Center for Biotechnology Information.[Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications.[Link]
-
Diazotisation. Organic Chemistry Portal.[Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.[Link]
-
A conventional new procedure for N-acylation of unprotected amino acids. PubMed.[Link]
-
Organofluorine chemistry. Wikipedia.[Link]
-
(PDF) N-Acylation in Combinatorial Chemistry. ResearchGate.[Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI.[Link]
-
Direct Amidation of Tertiary N-Benzylamines. ACS Publications.[Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry.[Link]
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
-
Synthesis of Novel Azo Disperse dyes Derived from 4-Aminoantipyrine and their Applications to Polyester Fabrics. Scientific & Academic Publishing.[Link]
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H2F4N2 | CID 87322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Novel Azo Disperse dyes Derived from 4-Aminoantipyrine and their Applications to Polyester Fabrics [article.sapub.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Amino-2,3,5,6-tetrafluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Amino-2,3,5,6-tetrafluorobenzonitrile. This highly versatile building block is of significant interest in medicinal chemistry and materials science due to its densely functionalized, electron-deficient aromatic core. The tetrafluorinated benzene ring, activated by the strong electron-withdrawing nitrile group, is primed for substitution, while the amino group modulates the regioselectivity and provides a handle for further derivatization. This document details the underlying principles governing these reactions, provides validated, step-by-step protocols for substitution with various nucleophiles, and discusses the expected outcomes and potential applications of the resulting products in drug discovery and development.
Introduction: The Unique Reactivity of a Privileged Scaffold
This compound is a key intermediate in the synthesis of a wide array of complex organic molecules. Its structure is characterized by a perfluorinated benzene ring, which imparts unique physicochemical properties such as increased metabolic stability and enhanced binding affinities in biological systems. The presence of four fluorine atoms creates a highly electron-deficient aromatic system, making it susceptible to nucleophilic attack. This reactivity is further enhanced by the potent electron-withdrawing nature of the nitrile (-CN) group.
The interplay between the electron-donating amino (-NH2) group and the electron-withdrawing nitrile group governs the regioselectivity of nucleophilic substitution reactions. The amino group, a powerful ortho-, para-director in electrophilic aromatic substitution, exhibits a more complex influence in the context of nucleophilic substitution on a polyfluorinated ring. Generally, nucleophilic attack is favored at positions para and ortho to the strongly activating nitrile group. The amino group, being an activating group for electrophilic substitution, can de-rate the positions ortho to it for nucleophilic attack. This intricate electronic balance allows for selective functionalization, making this compound a valuable scaffold for creating diverse molecular libraries.
The derivatives of this compound are explored in various therapeutic areas, including cardiovascular and neurological research, as well as in the development of novel oncology treatments.[1]
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution reactions of this compound proceed via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the aromatic ring, typically at a position ortho or para to the electron-withdrawing nitrile group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the nitrile group.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group, in this case, a fluoride ion, is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring and results in the formation of the substituted product.
Caption: Generalized SNAr mechanism on this compound.
Experimental Protocols
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Substitution with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of substituted diaminobenzonitriles. These products are valuable intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.
Protocol 1: General Procedure for Amination
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K2CO3) or triethylamine (Et3N) as a base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K2CO3 or Et3N, 2.0 - 3.0 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K2CO3 | DMF | 80 | 6 | 85 |
| Piperidine | Et3N | DMSO | 70 | 8 | 82 |
| Aniline | K2CO3 | DMF | 90 | 12 | 75 |
Table 1: Representative examples of amination reactions.
Substitution with Thiol Nucleophiles
Thiol nucleophiles readily displace fluoride from the tetrafluorinated ring to form thioether derivatives. These compounds have applications in materials science and as precursors to sulfoxides and sulfones, which are important functional groups in many pharmaceuticals.
Protocol 2: General Procedure for Thiolation
-
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Sodium hydride (NaH) or potassium carbonate (K2CO3) as a base
-
Tetrahydrofuran (THF) or DMF as solvent
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether (Et2O)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC apparatus
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (NaH or K2CO3, 1.2 eq) in the chosen solvent.
-
Cool the suspension in an ice bath and add the thiol (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction to 50-70 °C and monitor by TLC.
-
After the reaction is complete, cool to room temperature and carefully quench with saturated aqueous NH4Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 60 | 4 | 90 |
| Benzyl thiol | K2CO3 | DMF | 70 | 6 | 88 |
Table 2: Representative examples of thiolation reactions.
Substitution with Alkoxide Nucleophiles
Alkoxides can be used to introduce alkoxy groups onto the tetrafluorinated ring, forming aryl ether derivatives. These reactions are typically carried out under anhydrous conditions.
Protocol 3: General Procedure for Alkoxylation
-
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH)
-
Anhydrous THF or the corresponding alcohol as solvent
-
Saturated aqueous NH4Cl
-
EtOAc
-
Brine
-
Anhydrous MgSO4
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC apparatus
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol (as solvent) or THF.
-
Cool the solvent in an ice bath and carefully add sodium hydride (1.2 eq) in portions.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the product with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium methoxide | NaH | Methanol | Reflux | 5 | 87 |
| Sodium ethoxide | NaH | Ethanol | Reflux | 7 | 84 |
Table 3: Representative examples of alkoxylation reactions.
Regioselectivity: Directing the Substitution
The regiochemical outcome of nucleophilic aromatic substitution on this compound is primarily governed by the electronic effects of the substituents.
-
Primary Site of Attack: The strongest activation for nucleophilic attack is at the positions ortho and para to the powerful electron-withdrawing nitrile group. In this molecule, the C2 and C6 positions are ortho, and the C4 position is occupied by the amino group. The C3 and C5 positions are meta to the nitrile group and thus less activated.
-
Influence of the Amino Group: The amino group is an electron-donating group by resonance and deactivates the positions ortho to it (C3 and C5) towards nucleophilic attack. This effect reinforces the preference for substitution at the C2 and C6 positions.
Therefore, monosubstitution is expected to occur predominantly at the C2 (and C6) position .
Sources
The Strategic Role of 4-Amino-2,3,5,6-tetrafluorobenzonitrile in the Synthesis of Privileged Medicinal Scaffolds
Introduction: The Value Proposition of Fluorinated Building Blocks
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought after.[1] Among these, 4-Amino-2,3,5,6-tetrafluorobenzonitrile stands out as a particularly versatile and valuable precursor. Its tetrafluorinated phenyl ring, coupled with a nucleophilic amino group and a reactive nitrile functionality, offers a trifecta of synthetic handles for the construction of complex, biologically active molecules.[2] This application note will delve into the utility of this compound, focusing on its role in the synthesis of 2,4-diaminopyrimidine derivatives, a "privileged scaffold" in medicinal chemistry renowned for its prevalence in kinase inhibitors.
Physicochemical Properties and Safety Profile
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₂F₄N₂ | [3] |
| Molecular Weight | 190.10 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 143-147 °C | |
| Solubility | Soluble in many organic solvents | |
| CAS Number | 17823-38-0 |
Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The 2,4-Diaminopyrimidine Scaffold: A Cornerstone of Kinase Inhibition
The pyrimidine ring system is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including several blockbuster drugs.[4] Specifically, the 2,4-diaminopyrimidine scaffold has emerged as a highly effective framework for the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 2,4-diaminopyrimidine core can establish multiple hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, providing a strong anchor for inhibitor binding.
Synthetic Strategy: Cyclocondensation to Access the Diaminopyrimidine Core
A robust and well-established method for the synthesis of 2,4-diaminopyrimidines is the cyclocondensation reaction between an α,β-unsaturated nitrile or a β-ketonitrile and guanidine. In the case of this compound, the molecule itself serves as the aminonitrile component. The reaction with guanidine provides the remaining nitrogen and carbon atoms to complete the pyrimidine ring.
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Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 4-Amino-2,3,5,6-tetrafluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Fluorinated Polymers
Fluorinated polymers represent a unique class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constant, and hydrophobicity.[1] These characteristics, stemming from the high bond energy of the carbon-fluorine bond, make them indispensable in a wide array of high-performance applications, from aerospace and electronics to advanced biomedical devices.[1][2] The incorporation of fluorine atoms into a polymer backbone can significantly enhance its performance profile, leading to materials with superior durability and specialized functionalities.
4-Amino-2,3,5,6-tetrafluorobenzonitrile is a versatile monomer for the synthesis of novel fluorinated polymers. Its highly fluorinated aromatic ring is activated towards nucleophilic aromatic substitution (SNAr), while the presence of both an amino (-NH2) and a cyano (-CN) group offers multiple pathways for polymerization. This document provides detailed application notes and protocols for the synthesis of fluorinated polymers utilizing this monomer, focusing on poly(ether aminonitrile)s through both self-polycondensation and copolymerization with bisphenols.
Core Principles: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The synthesis of the fluorinated polymers described herein is primarily achieved through nucleophilic aromatic substitution (SNAr) polymerization. This mechanism is particularly effective for highly fluorinated aromatic compounds.[3][4]
Causality Behind Experimental Choices:
-
The Role of Electron-Withdrawing Groups: The four fluorine atoms and the cyano group on the benzonitrile ring are strongly electron-withdrawing. This polarization of the aromatic ring makes the carbon atoms susceptible to attack by nucleophiles.[3]
-
Leaving Group Ability: In the context of SNAr, fluoride is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine stabilizes the transition state.[3][5]
-
Choice of Nucleophile: The amino group of this compound can act as an intramolecular nucleophile in self-polycondensation or an intermolecular nucleophile in reactions with other monomers. In copolymerizations, the phenoxide ions generated from bisphenols are potent nucleophiles.
-
Reaction Conditions: These polymerizations are typically carried out in polar aprotic solvents like N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO) to facilitate the dissolution of the polar monomers and the growing polymer chains. Anhydrous conditions are crucial to prevent side reactions with water. The use of a weak base, such as potassium carbonate (K2CO3), is essential to deprotonate the nucleophile (the amino group or the hydroxyl group of the bisphenol) without causing unwanted side reactions.
Visualization of Reaction Pathways
Caption: Polymerization pathways for this compound.
Experimental Protocols
Protocol 1: Self-Polycondensation of this compound
This protocol describes a representative procedure for the synthesis of a poly(ether aminonitrile) via the self-polycondensation of this compound. The amino group of one monomer molecule acts as a nucleophile, displacing a fluorine atom on another monomer molecule.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| This compound | 17823-38-0 | 190.10 |
| Anhydrous Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 |
| N,N-Dimethylacetamide (DMAc), anhydrous | 127-19-5 | 87.12 |
| Toluene, anhydrous | 108-88-3 | 92.14 |
| Methanol | 67-56-1 | 32.04 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 |
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Setup: In a flame-dried three-necked flask, add this compound (1.901 g, 10 mmol), anhydrous potassium carbonate (1.520 g, 11 mmol), anhydrous N,N-dimethylacetamide (20 mL), and toluene (10 mL).
-
Azeotropic Dehydration: Heat the reaction mixture to 140°C with vigorous stirring under a slow stream of nitrogen. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure anhydrous conditions.
-
Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap and increase the reaction temperature to 160-165°C. Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with DMAc (10 mL). Slowly pour the solution into a beaker containing methanol (300 mL) with vigorous stirring. The polymer will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration and wash it thoroughly with hot deionized water to remove any inorganic salts. Subsequently, wash with methanol to remove any unreacted monomer and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
Caption: Workflow for the self-polycondensation of this compound.
Protocol 2: Copolymerization of this compound with Bisphenol A
This protocol provides a representative method for synthesizing a poly(ether aminonitrile) copolymer by reacting this compound with Bisphenol A.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| This compound | 17823-38-0 | 190.10 |
| Bisphenol A | 80-05-7 | 228.29 |
| Anhydrous Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 |
| N,N-Dimethylacetamide (DMAc), anhydrous | 127-19-5 | 87.12 |
| Toluene, anhydrous | 108-88-3 | 92.14 |
| Methanol | 67-56-1 | 32.04 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 |
Procedure:
-
Reactor Setup: To a flame-dried three-necked flask, add Bisphenol A (2.283 g, 10 mmol), this compound (1.901 g, 10 mmol), anhydrous potassium carbonate (2.902 g, 21 mmol), anhydrous DMAc (30 mL), and toluene (15 mL).
-
Azeotropic Dehydration: Heat the mixture to 140°C under a nitrogen atmosphere with vigorous stirring. Collect the water-toluene azeotrope in the Dean-Stark trap over 2-4 hours.
-
Polymerization: After removing the toluene, increase the temperature to 160-165°C and maintain for 10-16 hours. Monitor the increase in viscosity.
-
Precipitation and Purification: Cool the reaction mixture, dilute with DMAc (15 mL), and precipitate the polymer by slowly adding the solution to methanol (400 mL) with stirring.
-
Washing: Filter the precipitated polymer and wash thoroughly with hot deionized water and then with methanol.
-
Drying: Dry the final polymer product in a vacuum oven at 80°C for 24 hours.
Characterization and Expected Properties
The resulting polymers should be characterized using standard techniques:
-
FTIR Spectroscopy: To confirm the formation of ether linkages and the presence of amino and cyano groups.
-
NMR Spectroscopy (1H, 19F, 13C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Expected Properties of the Resulting Polymers:
| Property | Expected Value/Characteristic |
| Thermal Stability | High, with 5% weight loss temperatures typically above 450°C in a nitrogen atmosphere. |
| Glass Transition (Tg) | Expected to be in the range of 150-250°C, depending on the specific polymer structure and molecular weight. |
| Solubility | Good solubility in polar aprotic solvents like DMAc, DMSO, and NMP. |
| Mechanical Properties | Expected to form tough, flexible films with good mechanical strength. |
| Dielectric Constant | Low, characteristic of fluorinated polymers, making them suitable for microelectronics applications.[6] |
Applications
Polymers derived from this compound are anticipated to be high-performance materials suitable for a range of demanding applications:
-
Microelectronics: As low-dielectric constant materials for insulation and packaging.[6]
-
Aerospace: In components requiring high thermal stability and chemical resistance.
-
Membranes: For gas separation and filtration applications, leveraging the polymer's chemical inertness.
-
Advanced Coatings: Providing protective, hydrophobic, and thermally stable surfaces.
Conclusion
This compound is a highly promising monomer for the development of advanced fluorinated polymers. The protocols provided, based on established nucleophilic aromatic substitution polymerization principles, offer a robust starting point for the synthesis of novel poly(ether aminonitrile)s. The unique combination of properties imparted by the fluorinated backbone and the functional groups suggests that these materials will find utility in a variety of high-technology fields.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. Polymers, 14(19), 4193. [Link]
-
ResearchGate. (2009). Synthesis and characterization of fluorine-substituted polyanilines. Journal of Applied Polymer Science, 115(3), 1564-1572. [Link]
-
National Institutes of Health. (2018). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. ACS Macro Letters, 7(11), 1335-1340. [Link]
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ResearchGate. (2007). β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles. Journal of Sulfur Chemistry, 28(1), 59-71. [Link]
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ResearchGate. (2005). Preparation of Fluorescent Polymer Particles by Emulsion Polymerization. Polymer Journal, 37(6), 445-450. [Link]
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MDPI. (2018). Synthesis of a novel benzodifuran derivative and its molecular recognition of poly rA RNA. Molecules, 23(10), 2496. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Fluorine-Containing Poly(aryl ether nitrile)s Derived from 2,3,4,5,6-Pentafluorobenzonitrile. Retrieved from [Link]
-
Qatar University Digital Hub. (2012). Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. International Journal of Polymer Science, 2012, 1-11. [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 959. [Link]
-
MDPI. (2022). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers, 14(19), 4169. [Link]
-
ResearchGate. (n.d.). Schematic representation of nucleophilic aromatic substitution used for post-polymerisation functionalisation of conjugated polymers. Retrieved from [Link]
-
European Patent Office. (2018). Fluoropolymer compositions and coatings (EP 3333229 A1). [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Med School Made Easy. Retrieved from [Link]
- Google Patents. (n.d.). Nitrile fluoroelastomer and process for producing the same (EP1211265B1).
-
National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1422. [Link]
-
Royal Society of Chemistry. (2021). Porous fluorinated polyarylene ether nitrile as ultralow permittivity dielectrics used under humid environment. Journal of Materials Chemistry C, 9(45), 16215-16222. [Link]
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-
MDPI. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 10(11), 1255. [Link]
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Application Note & Protocol: Rapid Assembly of Fluorinated Heterocycles via Microwave-Assisted Synthesis with 4-Amino-2,3,5,6-tetrafluorobenzonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties.[1][2] 4-Amino-2,3,5,6-tetrafluorobenzonitrile is a valuable, albeit electronically deactivated, building block for accessing such structures. This application note details a robust and highly efficient protocol for the synthesis of novel polyfluorinated quinoline derivatives using this precursor through a microwave-assisted Gould-Jacobs reaction. We will explore the mechanistic rationale for microwave acceleration, provide a detailed, step-by-step experimental workflow, and present a framework for the logical optimization of this powerful synthetic strategy.
Introduction: The Strategic Advantage of Fluorinated Scaffolds and Microwave Synthesis
The presence of fluorine atoms on an aromatic ring dramatically alters the electronic properties of a molecule. In the case of this compound, the four fluorine atoms and the nitrile group act as strong electron-withdrawing groups, significantly reducing the nucleophilicity of the aniline nitrogen. Consequently, classical thermal methods for reactions such as condensations and cyclizations often require harsh conditions, prolonged reaction times, and can result in low yields and undesired side products.
Microwave-assisted organic synthesis (MAOS) offers a compelling solution to these challenges. By utilizing microwave irradiation, a reaction mixture can be heated rapidly and uniformly, a phenomenon resulting from the interaction of the electromagnetic field with polar molecules in the sample.[3] This rapid, localized heating can overcome high activation energy barriers far more efficiently than conventional heating, leading to dramatic rate enhancements.[3][4] For researchers in drug development, this translates to accelerated synthesis timelines, improved yields, and often, cleaner reaction profiles.[5][6][7] This guide provides a practical and validated protocol for leveraging MAOS to harness the synthetic potential of this compound.
Causality and Mechanistic Considerations: Why Microwaves Excel
The success of this protocol hinges on the unique energy transfer mechanism of microwave irradiation. The key advantages in this specific application are:
-
Overcoming Electronic Deactivation: The primary amino group of this compound is a poor nucleophile. The initial condensation step with a β-ketoester (in this case, diethyl ethoxymethylenemalonate) is often the rate-limiting step. Microwave energy provides the intense, localized thermal energy required to drive this sluggish reaction forward.
-
Accelerating Cyclization: The subsequent intramolecular cyclization (the Gould-Jacobs reaction) requires significant thermal input to proceed efficiently. Microwave heating ensures that the high temperatures needed for this thermal cyclization are reached in minutes rather than hours.
-
Solvent Superheating: In a sealed microwave vessel, solvents can be heated far above their atmospheric boiling points. This superheating effect, combined with the increased pressure, dramatically accelerates the reaction rate according to the Arrhenius equation, allowing for reaction completion in a fraction of the time required for conventional reflux.[8]
The overall workflow can be visualized as a streamlined process from starting materials to the purified target compound.
Detailed Application Protocol: Synthesis of Ethyl 4-hydroxy-5,6,7,8-tetrafluoro-3-quinolinecarboxylate
This protocol describes the synthesis of a key fluorinated quinolone scaffold, a privileged structure in medicinal chemistry.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Part Number (Example) |
| This compound | >98% | Sigma-Aldrich | 380481 |
| Diethyl ethoxymethylenemalonate (DEEM) | 98% | Sigma-Aldrich | E27402 |
| Diphenyl ether | 99% | Sigma-Aldrich | D20803 |
| Hexanes | ACS Grade | Fisher Scientific | H291-4 |
| 10 mL Microwave Reaction Vial & Cap | - | Biotage | 352152 |
| Magnetic Stir Bar | - | VWR | 89037-376 |
| Microwave Synthesizer | - | Biotage Initiator+ | - |
| Buchner Funnel and Filter Flask | - | - | - |
| High-Vacuum Pump | - | - | - |
Step-by-Step Experimental Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 192 mg).
-
Solvent and Co-reactant Addition: Add diphenyl ether (3 mL) followed by diethyl ethoxymethylenemalonate (1.1 mmol, 238 mg, 0.22 mL).
-
Vial Sealing: Securely cap the vial. Ensure the seal is tight to withstand high pressure.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 250°C for 20 minutes. The instrument will automatically modulate the power to maintain the set temperature. Monitor the internal pressure, which should not exceed 20 bar.
-
Cooling and Precipitation: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.
-
Product Isolation: Remove the vial and uncap it carefully in a fume hood. Add 15 mL of hexanes to the reaction mixture. This will cause the desired product to precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with an additional 10 mL of hexanes to remove the high-boiling diphenyl ether solvent.
-
Drying: Dry the purified solid under high vacuum for at least 2 hours. The product is typically obtained as an off-white to pale yellow solid.
Expected Results and Comparison
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Temperature | 250°C | 250°C |
| Reaction Time | 20 minutes | 12 - 18 hours |
| Typical Yield | 85 - 95% | 40 - 60% |
| Workup | Simple precipitation/filtration | Column chromatography often required |
| Energy Efficiency | High | Low |
Proposed Reaction Mechanism
The reaction proceeds through a well-established two-stage mechanism: a condensation followed by a thermally-driven cyclization and tautomerization.
Conclusion and Future Directions
This application note provides a highly efficient, rapid, and high-yielding protocol for the synthesis of a valuable fluorinated quinolone scaffold using this compound. The use of microwave irradiation is critical for overcoming the inherent low reactivity of the starting material, reducing reaction times from many hours to mere minutes.[9][10] This methodology is readily adaptable for the synthesis of a library of analogues by varying the β-dicarbonyl component, making it a powerful tool for medicinal chemists and drug development professionals engaged in the synthesis of novel fluorinated bioactive molecules.
References
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Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 17(3), 2891-2936. [Link]
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de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
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Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]
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Shaabani, A., Ghasemi, E., & Ghadami, B. (2015). One-Pot Four-Component Reaction for the Synthesis of[8][9][11]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives. Frontiers in Chemistry, 3, 56. [Link]
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Soloshonok, V. A., & Han, J. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3651. [Link]
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Strauss, C. R., & Trainor, R. W. (1995). Invited review. Developments in microwave-assisted organic chemistry. Australian Journal of Chemistry, 48(10), 1665-1692. [Link]
-
Zare, A., & Meraj, F. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Chemical Methodologies, 5(5), 414-421. [Link]
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Application Notes and Protocols for C-C Bond Activation of Fluorinated Benzonitriles
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Synthetic Pathways in Fluorine Chemistry
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, the development of novel synthetic methodologies for the selective functionalization of fluorinated scaffolds is of paramount importance. Among these, the transition-metal-catalyzed activation of the typically inert carbon-cyano (C-CN) bond in fluorinated benzonitriles has emerged as a powerful strategy. This approach offers a unique disconnection for the synthesis of complex fluorinated biaryls and other valuable building blocks, providing alternatives to traditional cross-coupling methods.[4][5]
This guide provides an in-depth exploration of the C-C bond activation of fluorinated benzonitriles, focusing on the underlying mechanistic principles, practical experimental protocols, and applications in synthetic chemistry. We will delve into the critical role of fluorine substitution, the selection of appropriate catalytic systems, and the analytical techniques required for successful reaction execution and product characterization.
The "Ortho-Fluoro Effect": A Key Mechanistic Insight
A central theme in the C-C bond activation of fluorinated benzonitriles is the profound influence of fluorine substitution on the thermodynamics of the reaction. Research has consistently demonstrated that the stability of the C-CN bond activation products is strongly correlated with the number of ortho-fluoro substituents.[4][5] This "ortho-fluoro effect" provides a thermodynamic driving force for the reaction, making the cleavage of the C-CN bond more favorable in substrates bearing fluorine atoms adjacent to the nitrile group.
The reaction typically proceeds through the initial formation of an η²-nitrile complex with a low-valent transition metal, such as nickel(0).[4] This is followed by oxidative addition of the metal into the C-CN bond, a step that is significantly influenced by the electronic properties of the benzonitrile. The presence of electron-withdrawing fluorine atoms, particularly in the ortho position, is thought to stabilize the resulting metal-aryl-cyanide intermediate, thereby shifting the equilibrium towards the C-C activated product.[6]
Catalytic Systems: Nickel and Rhodium Complexes at the Forefront
While various transition metals can mediate C-CN bond activation, nickel and rhodium complexes have proven to be particularly effective for catalytic applications.
Nickel(0) Catalysis: A Workhorse for Decyanative Cross-Coupling
Zero-valent nickel complexes, often supported by bulky phosphine ligands such as 1,2-bis(diisopropylphosphino)ethane (dippe), are highly effective for the C-CN bond activation of fluorinated benzonitriles.[4] These catalysts can be generated in situ from air-stable Ni(II) precursors or from Ni(0) sources like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂].[7][8]
The general catalytic cycle for a nickel-catalyzed decyanative cross-coupling reaction is depicted below:
Figure 2. Workflow for a typical decyanative cross-coupling reaction.
Materials:
-
Ni(COD)₂ or another suitable Ni(0) precursor
-
A suitable phosphine ligand (e.g., dippe)
-
Fluorinated benzonitrile
-
Arylboronic acid or ester
-
A suitable base (e.g., K₃PO₄)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the Ni(0) precursor, phosphine ligand, arylboronic acid, and base.
-
Add the fluorinated benzonitrile and the solvent.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath.
-
Reaction: Stir the mixture at the specified temperature for the required time. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS. [9][10]5. Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated biaryl. [11]
Analytical Characterization
The successful synthesis and purification of the target compounds require robust analytical characterization.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of fluorine atoms in the product. [10][12][13][14]* Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight of the product and to assess its purity. [10]
Applications in Drug Discovery and Development
The C-C bond activation of fluorinated benzonitriles provides a valuable tool for the synthesis of novel fluorinated molecules with potential applications in medicinal chemistry. The ability to construct fluorinated biaryl scaffolds, which are common motifs in pharmaceuticals, makes this methodology particularly attractive for lead optimization and the generation of new chemical entities. [15]While direct applications in late-stage functionalization of complex drug molecules are still emerging, the principles of this chemistry offer exciting possibilities for the development of more efficient and selective routes to fluorinated drug candidates. [16][17][18][19]
Conclusion
The C-C bond activation of fluorinated benzonitriles represents a significant advance in synthetic organofluorine chemistry. By leveraging the unique electronic properties of fluorine, this methodology enables the cleavage of a strong C-CN bond, opening up new avenues for the construction of complex fluorinated molecules. The protocols and insights provided in this guide are intended to empower researchers to explore and apply this powerful transformation in their own synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals.
References
-
Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. (2015). PMC. Retrieved from [Link]
-
Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking. (2021). ScholarWorks @ UTRGV. Retrieved from [Link]
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Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. (n.d.). PMC. Retrieved from [Link]
-
Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). ResearchGate. Retrieved from [Link]
-
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022). ACS Publications. Retrieved from [Link]
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Common Name: NICKEL CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC. (n.d.). NJ.gov. Retrieved from [Link]
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Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds with Hydrosilane: A Catalytic Protocol for Removal of Cyano Groups. (2008). Organic Chemistry Portal. Retrieved from [Link]
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Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
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GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. (n.d.). Safe Work Australia. Retrieved from [Link]
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Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. (2019). NIH. Retrieved from [Link]
-
Lewis Acid Assisted C–CN Cleavage of Benzonitrile Using [(dippe)NiH]2. (n.d.). ResearchGate. Retrieved from [Link]
-
Comprehensive Study of the Reactions Between Chelating Phosphines and Ni(cod)2. (n.d.). ACS Publications. Retrieved from [Link]
-
Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. (2023). Wiley Online Library. Retrieved from [Link]
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Reductive C–O Silylation by Rhodium/Lanthanum Cooperative Catalysis. (n.d.). ChemRxiv. Retrieved from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. Retrieved from [Link]
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Mechanisms of nickel-catalyzed reductive cross-coupling reactions. (n.d.). OAE Publishing Inc.. Retrieved from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). ACS Publications. Retrieved from [Link]
-
Ni(COD)2 synthesis/handling. (2021). Reddit. Retrieved from [Link]
-
A new way to prepare fluorinated pharmaceuticals. (2009). MIT News. Retrieved from [Link]
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Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions. (2017). MDPI. Retrieved from [Link]
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PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024). University of Amsterdam. Retrieved from [Link]
-
Cyanide Salts. (n.d.). Dartmouth Environmental Health and Safety. Retrieved from [Link]
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Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. (2023). PubMed. Retrieved from [Link]
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023). PubMed. Retrieved from [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. (2022). Organic Syntheses. Retrieved from [Link]
-
Technical Brief - Nickel complexes for cross-coupling. (n.d.). Johnson Matthey. Retrieved from [Link]
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Novel method to synthesize valuable fluorinated drug compounds. (2025). chemeurope.com. Retrieved from [Link]
-
The Lewis Assisted C—CN Bond Activation of Benzonitrile Using Zerovalent Group 10 Metal Complexes with Dippe Ligand. (n.d.). University of Texas Rio Grande Valley. Retrieved from [Link]
- US9382281B2 - Nickel pre-catalysts and related compositions and methods. (n.d.). Google Patents.
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Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. (2024). TSM TheSafetyMaster Private Limited. Retrieved from [Link]
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Fluorine Labeling and F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (2024). ResearchGate. Retrieved from [Link]
-
Photocatalytic Strategy for Decyanative Transformations Enabled by Amine-Ligated Boryl Radical. (n.d.). PMC. Retrieved from [Link]
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C-C Bond Activation. (2015). Chem-Station Int. Ed.. Retrieved from [Link]
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Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions. (2019). Squarespace. Retrieved from [Link]
-
"Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles" by Dominique C. Gallegos. (n.d.). ScholarWorks @ UTRGV. Retrieved from [Link]
-
The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides. (n.d.). NIH. Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 4-Amino-2,3,5,6-tetrafluorobenzonitrile
Welcome to the technical support center for 4-Amino-2,3,5,6-tetrafluorobenzonitrile (AFTB). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights for optimizing reaction conditions and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your success with this versatile synthetic intermediate.
Section 1: Compound Properties, Safety, and Handling FAQs
This section covers fundamental questions regarding the characteristics and safe handling of AFTB.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of AFTB is crucial for experimental design. The molecule's structure, featuring a highly fluorinated aromatic ring, an amino group, and a nitrile group, dictates its reactivity and physical characteristics.[1] The four electron-withdrawing fluorine atoms make the aromatic ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3]
Table 1: Physicochemical Properties of AFTB
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₂F₄N₂ | PubChem[4] |
| Molecular Weight | 190.10 g/mol | PubChem[4] |
| Melting Point | 96-98 °C | ECHEMI[5] |
| Boiling Point | 234.9 °C at 760 mmHg | ECHEMI[5] |
| Density | 1.54 g/cm³ | ECHEMI[5] |
| Appearance | Solid (form may vary) | N/A |
| CAS Number | 17823-38-0 | PubChem[4] |
Q2: What are the primary safety hazards associated with AFTB and what precautions should I take?
A2: AFTB is classified as harmful and requires careful handling in a well-ventilated area, preferably a fume hood.[4][5]
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[5]
-
Disposal: Dispose of contents and container to an approved chemical waste disposal plant in accordance with local, state, and federal regulations.[5]
Q3: What are the best practices for storing and handling AFTB to ensure its stability?
A3: To maintain the integrity of AFTB, store it in a cool, dry environment away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly sealed to prevent moisture absorption, which could potentially lead to hydrolysis of the nitrile group under certain conditions.
Section 2: Troubleshooting Guide for Synthetic Applications
The high degree of fluorination makes AFTB an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, where the fluorine atom para to the electron-donating amino group is displaced.
Caption: Decision tree for troubleshooting common AFTB reaction issues.
Section 3: Experimental Protocols
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
This protocol describes a typical reaction between AFTB and an alcohol.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask and cool the suspension to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add the desired alcohol (1.1 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 20-30 minutes, or until hydrogen gas evolution ceases.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS until the AFTB starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography or recrystallization as needed.
Protocol 2: Controlled Hydrolysis of the Nitrile Group to Carboxylic Acid
This protocol is for the intentional conversion of the nitrile to a carboxylic acid. [7]
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 5 M NaOH, 5-10 equivalents).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to 24 hours for complete conversion. [7]4. Work-up: After completion, cool the reaction mixture to 0 °C in an ice bath.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~1-2. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual salts.
-
Drying: Dry the product under vacuum to obtain the desired 4-amino-2,3,5,6-tetrafluorobenzoic acid.
References
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
-
This compound | C7H2F4N2 | CID 87322. PubChem. Available at: [Link]
-
2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546. PubChem. Available at: [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available at: [Link]
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Available at: [Link]
-
The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences. Available at: [Link]
- CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile. Google Patents.
-
Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications. Available at: [Link]
-
Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step. ResearchGate. Available at: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H2F4N2 | CID 87322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Amino-2,3,5,6-tetrafluorobenzonitrile & Derivatives
Welcome to the technical support center for the purification of 4-Amino-2,3,5,6-tetrafluorobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure both success and safety in your laboratory operations.
A Critical Note on Safety First
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and any related derivatives or solvents. These compounds are classified as harmful if swallowed, inhaled, or in contact with skin, and they can cause serious skin and eye irritation.[1][2] Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3][4]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of fluorinated aminobenzonitriles in a question-and-answer format, emphasizing the causality behind the recommended solutions.
General Purification Strategy
Q1: I have a crude mixture of my this compound derivative. How do I decide which purification method to use?
A1: The optimal purification strategy depends on the nature of the impurities, the scale of your reaction, and the required final purity. The presence of the basic amino group and the aromatic system allows for several distinct approaches.
-
For removing non-polar impurities or colored byproducts from a solid product: Recrystallization is often the most efficient method for obtaining high-purity crystalline material, especially at larger scales.
-
For separating compounds with different polarities: Column chromatography is the most versatile technique, offering fine control over separation. It is ideal for complex mixtures or when impurities have similar solubility to the product.[5][6]
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For removing neutral or acidic impurities: Acid-base extraction is a powerful and scalable workup technique that specifically leverages the basicity of the amino group to separate it from other components.[7]
The following workflow diagram provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Recrystallization
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid phase upon cooling.[8][9] This is common if the boiling point of the solvent is higher than the melting point of your compound (this compound has a melting point of 96-98°C[1]), or if the concentration of impurities is very high, significantly depressing the melting point.
Causality & Solutions:
-
High Solution Temperature: The solution is supersaturated at a temperature above the compound's melting point.
-
Solution: Use a lower-boiling point solvent or a solvent pair. For instance, if you are using toluene, switch to an ethanol/water or ethyl acetate/hexanes mixture where crystallization can be induced at a lower temperature.
-
-
Rapid Cooling: Fast cooling does not allow sufficient time for the ordered lattice of a crystal to form.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on an insulating surface (like a cork ring) before transferring it to an ice bath.[8]
-
-
Lack of Nucleation Sites: Crystallization requires an initial point to begin.
-
Solution: Scratch the inside of the flask at the solution's surface with a glass rod to create microscopic scratches that serve as nucleation sites. Alternatively, add a "seed crystal" (a tiny amount of pure product) to the cooled solution to initiate crystallization.[8]
-
Q3: My recovery after recrystallization is very low. How can I improve the yield?
A3: Low recovery is typically due to using an excessive amount of solvent or not cooling the solution sufficiently. The goal is to create a saturated solution at high temperature and a supersaturated solution at low temperature.
Causality & Solutions:
-
Excess Solvent: Too much solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you've already added too much, you can carefully evaporate some solvent under a stream of nitrogen or by gentle heating to re-saturate the solution.
-
-
Inadequate Cooling: The solubility difference between hot and cold is not fully exploited.
-
Solution: Ensure the solution is thoroughly chilled. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Incorrect Solvent Choice: The chosen solvent may have a relatively high dissolving power for your compound even at low temperatures.
-
Solution: Re-evaluate your solvent choice. An ideal solvent dissolves the compound poorly at room temperature but well when hot.[8] Consider a two-solvent system (a "good" solvent where the compound is soluble, and a "bad" solvent where it is not) to fine-tune the solubility.
-
Q4: My crystals are still colored after recrystallization. How do I remove colored impurities?
A4: Persistent color is often due to highly conjugated, non-polar impurities that co-crystallize with your product.
Causality & Solution:
-
Adsorptive Impurities: These impurities can be removed by adsorption onto a high-surface-area material.
-
Solution: Use activated charcoal. After dissolving your crude product in the hot solvent, add a very small amount (1-2% of the solute mass) of activated charcoal. Swirl and keep the solution hot for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal, then allow the clear filtrate to cool and crystallize.[8] Caution: Using too much charcoal can adsorb your product and reduce your yield.
-
Troubleshooting Column Chromatography
Q5: How do I select the right mobile phase (eluent) for my column?
A5: The selection of the eluent is critical and is almost always determined by preliminary analysis using Thin Layer Chromatography (TLC).[10] For this compound derivatives, which are moderately polar, a common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
Procedure for Eluent Selection:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a solvent system (e.g., 10% Ethyl Acetate in Hexanes).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the desired compound has a Retention Factor (Rƒ) of ~0.25-0.35 . This Rƒ value generally ensures good separation and a reasonable elution time on a silica gel column.
Q6: My compound won't elute from the column, or it's eluting far too slowly.
A6: This indicates that the mobile phase is not polar enough to displace your compound from the polar silica gel stationary phase. The highly electronegative fluorine atoms and the polar amino and nitrile groups contribute to strong interactions with the silica.[6][11]
Causality & Solution:
-
Insufficient Eluent Polarity: The eluent cannot effectively compete with the stationary phase for your compound.
-
Solution: Gradually increase the polarity of the mobile phase. If you are running an isocratic (constant solvent mixture) column, prepare a more polar mixture. If you are running a gradient, increase the percentage of the more polar solvent. For example, move from 10% to 20% or 30% ethyl acetate in hexanes.
-
Q7: All my compounds are eluting together at the solvent front.
A7: This is the opposite problem: the mobile phase is too polar. It dissolves all components so well that they have minimal interaction with the stationary phase and are washed through the column without separation.
Causality & Solution:
-
Excessive Eluent Polarity: The eluent outcompetes the stationary phase for all compounds in the mixture.
-
Solution: Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., go from 50% to 20% ethyl acetate in hexanes). This will increase the retention time on the silica gel and allow for separation to occur.
-
Troubleshooting Acid-Base Extraction
Q8: I've formed a stable emulsion at the interface of the organic and aqueous layers. How do I break it?
A8: Emulsions are common when performing extractions with basic aqueous solutions and can be frustrating. They are stabilized by microscopic particulate matter or compounds that act as surfactants.
Causality & Solutions:
-
Vigorous Shaking: Overly aggressive shaking creates very fine droplets that are slow to coalesce.
-
Solution: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.
-
-
Particulate Matter: Insoluble byproducts can stabilize the emulsion.
-
Solution: Filter the entire mixture through a pad of Celite or glass wool to remove particulates.
-
-
High Concentration: Concentrated solutions are more prone to emulsion formation.
-
Solution: Dilute the mixture with more of both the organic and aqueous solvents.
-
-
Ionic Strength: Changing the ionic strength of the aqueous layer can disrupt the emulsion.
-
Solution: Add a saturated solution of sodium chloride (brine). The increased density and ionic strength of the aqueous layer often helps to break the emulsion and further drives any dissolved organic compounds out of the aqueous phase.
-
Part 2: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexanes)
This protocol is ideal for purifying a solid product when a single ideal solvent cannot be found.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (ethyl acetate) dropwise at room temperature, with warming, until the solid just dissolves. Use the absolute minimum volume necessary.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.) or if you have used charcoal to decolorize, perform a hot filtration at this stage.
-
Induce Cloudiness: While the solution is still warm, add the "bad" solvent (hexanes) dropwise while swirling until the solution remains faintly cloudy. This indicates you have reached the saturation point.
-
Re-dissolve: Add a few more drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "bad" solvent (hexanes) to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer them to a watch glass or place them in a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol describes a standard method for separating moderately polar compounds.
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column about two-thirds full with the chosen eluent (e.g., 5% ethyl acetate in hexanes).
-
Slurry Preparation: In a separate beaker, add silica gel to the eluent to create a moderately thick, pourable slurry.
-
Packing the Column: Pour the silica slurry into the column. Tap the column gently to dislodge air bubbles. Open the stopcock to drain some solvent, which helps to compact the silica bed. Add more eluent and repeat until you have a stable, packed bed of silica. Add a final layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample solution (or the dried silica with adsorbed sample) to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Using gentle air pressure (flash chromatography), push the solvent through the column, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to determine which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Workflow for a typical flash column chromatography experiment.
Protocol 3: Acid-Base Extraction
This workflow isolates the basic amine product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and invert gently several times, venting frequently. The protonated amine derivative will move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower (aqueous) layer into a clean Erlenmeyer flask. This layer now contains your protonated product. The organic layer contains neutral or acidic impurities and can be discarded.
-
Basification: Cool the acidic aqueous extract in an ice bath. Slowly and carefully add a base (e.g., 5 M NaOH) with swirling until the solution is basic (confirm with pH paper). Your amine product will deprotonate and may precipitate out.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., dichloromethane). Invert gently to extract the neutral amine product back into the organic layer.
-
Isolation: Drain the organic layer. Wash it with brine to remove excess water, then dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.
Part 3: Data Presentation & Purity Assessment
Solvent Properties for Purification
The choice of solvent is critical for both chromatography and recrystallization. The following table provides a reference for common laboratory solvents.
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| n-Hexane | 0.1 | 69 | Non-polar solvent for chromatography; "bad" solvent for recrystallization. |
| Toluene | 2.4 | 111 | Moderately non-polar; can be used for recrystallization of less polar solids. |
| Dichloromethane (DCM) | 3.1 | 40 | Excellent for dissolving samples; common polar component in chromatography. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Medium polarity eluent; "good" solvent for recrystallization. |
| Ethanol (EtOH) | 4.3 | 78 | Polar solvent; often used with water for recrystallization. |
| Acetonitrile (ACN) | 5.8 | 82 | Polar solvent used in reverse-phase HPLC.[12] |
| Water | 10.2 | 100 | Highly polar; used as a "bad" solvent with alcohols for recrystallization. |
Assessing Final Purity
After purification, it is essential to confirm the purity and identity of the final compound.
| Technique | Information Provided |
| TLC | Quick purity check; comparison to starting material. |
| HPLC | Quantitative purity assessment; detection of minor impurities.[12] |
| ¹H, ¹³C, ¹⁹F NMR | Structural confirmation and detection of structurally similar impurities.[12] |
| Mass Spectrometry | Confirmation of molecular weight.[13] |
| Melting Point | A sharp melting point close to the literature value (96-98°C) indicates high purity.[1] |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Chepkwony, S., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A, 1319, 88-96. Retrieved from [Link]
-
Dias, F. B., et al. (2020). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C, 8(3), 963-972. Retrieved from [Link]
-
Zhan, W., Wang, T., & Li, S. F. (2000). Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection. Electrophoresis, 21(17), 3593-9. Retrieved from [Link]
-
Asahi Kasei. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. Retrieved from [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Acid-Base Extraction of Fluorenone Ethyl 4-amino benzoate and Benzoic acid. YouTube. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Benzonitrile. Chempedia. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
- Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
-
3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]
-
Opentrons. (n.d.). Automating Column Chromatography Protein Purification. Retrieved from [Link]
-
PubMed. (2007). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 1155(1), 2-15. Retrieved from [Link]
-
IBA Lifesciences. (2023). Common Problems During His-tag Purification. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Concentration of an Amino Acid Using Reactive Extraction Coupled with Bipolar Electrodialysis. Retrieved from [Link]
-
Springer. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Journal of the Iranian Chemical Society, 16, 2255-2261. Retrieved from [Link]
-
Gooees.com. (2025). Related Impurities, and Purity of Antibody−Drug Conjugates Based on Size Exclusion Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
MPG.PuRe. (2001). Dual fluorescence and intramolecular charge transfer with crystalline 4-(diisopropylamino)benzonitrile. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
Sources
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Common side products in reactions with 4-Amino-2,3,5,6-tetrafluorobenzonitrile
Welcome to the technical support center for 4-Amino-2,3,5,6-tetrafluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered when working with this versatile but highly reactive reagent. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the four fluorine atoms and the nitrile group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). Simultaneously, the primary amino group offers a reactive handle for a wide range of transformations, most notably diazotization followed by Sandmeyer or related reactions.
However, this high reactivity is a double-edged sword. The same electronic properties that make this compound so useful also open the door to several potential side reactions. This guide will address the most common side products, their mechanisms of formation, and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a water-soluble impurity in my SNAr reaction. What could it be?
This is a classic issue. Most likely, you are observing the hydrolysis of the nitrile group to either the corresponding amide (4-amino-2,3,5,6-tetrafluorobenzamide) or the carboxylic acid (4-amino-2,3,5,6-tetrafluorobenzoic acid). This is especially prevalent under strong acidic or basic conditions, and at elevated temperatures.
Q2: My diazotization reaction is turning a deep red/orange color and I'm getting a high molecular weight, insoluble material. What's happening?
This strongly suggests the formation of an azo-coupled dimer. The diazonium salt intermediate is a potent electrophile, and if there is unreacted starting material present, the amino group of one molecule can attack the diazonium salt of another, leading to a colored azo compound.
Q3: I'm trying a nucleophilic substitution on the aromatic ring, but I'm getting a complex mixture of products and some starting material is being consumed without forming the desired product. What are the likely culprits?
Besides the intended SNAr reaction, the amino group of your starting material can act as a nucleophile itself, leading to self-condensation or polymerization, especially under basic conditions or at high concentrations.
Troubleshooting Guides: From Problem to Solution
Issue 1: Unwanted Hydrolysis of the Nitrile Group
The nitrile group in this compound is susceptible to hydrolysis, which can be a significant competing reaction, particularly under conditions often employed for SNAr or other transformations.
Identifying the Side Products:
-
4-Amino-2,3,5,6-tetrafluorobenzamide: This is the initial product of hydrolysis. It will have a different retention time in LC-MS and a characteristic C=O stretch in the IR spectrum.
-
4-Amino-2,3,5,6-tetrafluorobenzoic Acid: Under more forcing conditions (e.g., prolonged heating, strong acid/base), the amide can be further hydrolyzed to the carboxylic acid. This will be readily soluble in aqueous base and will show a broad O-H stretch in the IR spectrum. A similar hydrolysis process has been documented for the related compound, 4-amino-3,5-difluorobenzonitrile, which is converted to 4-amino-3,5-difluorobenzoic acid using aqueous sodium hydroxide at reflux.[1]
Causality and Mitigation Strategies:
The hydrolysis of nitriles can be catalyzed by both acid and base.[2][3] The electron-withdrawing fluorine atoms on the benzene ring can further activate the nitrile group towards nucleophilic attack by water or hydroxide ions.
| Condition | Side Product | Mitigation Strategy |
| Strong Acid (e.g., conc. HCl, H₂SO₄) | Carboxylic Acid | Use non-aqueous acids or protect the amino group to reduce solubility in strong aqueous acid. |
| Strong Base (e.g., NaOH, KOH) | Carboxylic Acid/Amide | Use non-nucleophilic organic bases (e.g., DIPEA, DBU) or perform the reaction at lower temperatures. |
| Elevated Temperatures | Carboxylic Acid/Amide | Minimize reaction time and temperature. Monitor the reaction closely by LC-MS to stop it upon completion. |
| Presence of Water | Carboxylic Acid/Amide | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (N₂ or Ar). |
Experimental Protocol: Minimizing Hydrolysis in a Nucleophilic Aromatic Substitution Reaction
This protocol provides a general framework for substituting the fluorine atom para to the nitrile group while minimizing hydrolysis.
-
Drying: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.
-
Solvent and Reagents: Use anhydrous solvents (e.g., freshly distilled THF or DMF) and freshly opened or properly stored anhydrous reagents.
-
Base Selection: Employ a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) instead of inorganic bases like NaOH or K₂CO₃ if compatible with the reaction.
-
Temperature Control: Add the reagents at a low temperature (e.g., 0°C) and allow the reaction to warm to room temperature slowly. If heating is necessary, use the minimum temperature required for a reasonable reaction rate.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 30-60 minutes to avoid prolonged reaction times.
-
Work-up: Quench the reaction with a saturated aqueous solution of a mild acid (e.g., ammonium chloride) instead of strong acids.
Logical Workflow for Troubleshooting Nitrile Hydrolysis
Caption: Competing pathways in diazotization reactions.
Issue 3: Self-Condensation and Polymerization
The nucleophilic amino group of this compound can, under certain conditions, attack the electron-deficient aromatic ring of another molecule, leading to oligomeric or polymeric side products.
Identifying the Side Products:
-
Dimers/Oligomers: These will appear as higher molecular weight species in mass spectrometry. They are often less soluble and may precipitate from the reaction mixture. A common example is the formation of a substituted diphenylamine linkage.
-
Polymeric Material: In more extreme cases, a dark, intractable solid may form.
Causality and Mitigation Strategies:
This side reaction is a form of nucleophilic aromatic substitution where the starting material acts as both the nucleophile and the electrophile. It is more likely to occur under conditions that favor nucleophilic attack and when the concentration of the starting material is high.
| Condition | Reason | Mitigation Strategy |
| Strong Basic Conditions | The amino group is deprotonated, increasing its nucleophilicity. | Use a milder base or a stoichiometric amount of base if possible. Consider protecting the amino group if the desired reaction allows. |
| High Concentration | Increased probability of intermolecular reactions. | Perform the reaction at a lower concentration (higher dilution). |
| High Temperatures | Provides the activation energy for the self-condensation reaction. | Run the reaction at the lowest effective temperature. |
Preventative Measures:
-
Protecting Groups: If the desired reaction does not involve the amino group, consider protecting it (e.g., as an acetamide) to prevent its nucleophilic reactivity.
-
Order of Addition: If reacting with another nucleophile, consider adding the this compound solution slowly to a solution of the other nucleophile to maintain a low concentration of the starting material.
References
-
Kovalevsky, A. Y., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 963–970. [Link]
-
Bruyneel, F., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5143-5166. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 25, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 25, 2026, from [Link]
Sources
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazotisation [organic-chemistry.org]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile Derivatives
Introduction
Welcome to the technical support hub for the synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile and its N-substituted derivatives. These highly versatile fluorinated building blocks are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, typically achieved via nucleophilic aromatic substitution (SNAr) on pentafluorobenzonitrile, is powerful but can present challenges related to yield, purity, and reaction control.[1]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common hurdles and optimize your synthetic outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Question 1: My reaction yield is consistently low. What are the most common causes and how can I fix them?
Low yield in the SNAr reaction of pentafluorobenzonitrile with an amine (or ammonia) is a frequent issue stemming from several factors. A systematic approach is key to diagnosing the problem.
Causality Analysis:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions. Polyfluorinated aromatic systems are highly electron-deficient, which facilitates SNAr, but kinetics can still be sluggish without proper optimization.[1]
-
Side Reactions: Competing reactions can consume starting material or the desired product. The most common side reactions are di-substitution and hydrolysis of the nitrile group.
-
Product Degradation: The fluorinated amine product might be sensitive to the reaction or workup conditions. This is particularly true for products that are sensitive to water.[2][3]
-
Mechanical Loss: Issues during workup and purification, such as poor extraction or product loss on silica gel, can significantly reduce the isolated yield.
Troubleshooting Workflow:
Below is a decision-making diagram to systematically address low-yield issues.
Caption: Troubleshooting workflow for low-yield synthesis.
Question 2: I am observing significant amounts of a di-substituted byproduct. How can I improve the selectivity for mono-substitution?
The formation of 2,4,5,6-tetrafluoro-1,3-phenylenediamine derivatives is a classic selectivity challenge. Because the first amino group introduced is an activating group, it can make the product more reactive than the starting material under certain conditions.
Root Cause: The high reactivity of polyfluoroarenes can lead to uncontrollable or multiple SNAr reactions.[4] The initial mono-substituted product, this compound, is electron-rich compared to pentafluorobenzonitrile, making it susceptible to a second nucleophilic attack, typically at the C2 position.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry. Use of a large excess of the amine nucleophile should be avoided. A slight excess (1.1 to 1.5 equivalents) is often sufficient.
-
Slow Addition: Add the amine nucleophile slowly to the solution of pentafluorobenzonitrile. This maintains a low instantaneous concentration of the nucleophile, favoring the initial reaction with the more electrophilic starting material.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often decrease selectivity.
-
Base Selection: The choice of base is critical. A mild, non-nucleophilic base is often preferred to simply act as an acid scavenger. Stronger bases can deprotonate the product amine, creating a more potent nucleophile that can lead to side reactions.
Table 1: Impact of Reaction Parameters on Mono- vs. Di-substitution
| Parameter | Condition Favoring Mono-substitution | Condition Favoring Di-substitution | Rationale |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | > 2.0 equivalents | High concentration of nucleophile drives the second substitution. |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures (>60 °C) | Higher energy overcomes the activation barrier for the second, less favorable substitution. |
| Base | Mild (e.g., K₂CO₃, NaHCO₃) | Strong (e.g., NaH, t-BuOK) | Strong bases can generate highly reactive anionic species from the product.[4] |
| Solvent | Aprotic Polar (e.g., DMF, DMSO) | Aprotic Polar (e.g., DMF, DMSO) | These solvents are generally effective, but their choice can influence reaction rates.[1] |
Question 3: My final product is contaminated with a compound that appears to be the corresponding benzoic acid or amide. What is happening?
This indicates that the nitrile group (-CN) is undergoing hydrolysis. This is a common side reaction, especially if the workup or reaction conditions involve water in the presence of strong acid or base.[5]
Mechanism of Hydrolysis: The nitrile group can be hydrolyzed in two stages: first to a primary amide, and then to a carboxylic acid (or its carboxylate salt).[5][6] This process is catalyzed by both acid and base.
-
Acid-Catalyzed: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. This pathway often requires harsher conditions like elevated temperatures.[6][7]
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction.
-
Careful Workup: When quenching the reaction or during extraction, avoid prolonged exposure to strongly acidic or basic aqueous solutions. If an acid or base wash is necessary, perform it quickly and at low temperatures. Neutralize the solution promptly.
-
Temperature Control During Workup: Perform aqueous workup and extractions at cool temperatures (e.g., with an ice bath) to minimize the rate of any potential hydrolysis. A procedure for the hydrolysis of a related compound involved refluxing with NaOH for 24 hours, highlighting that the reaction requires significant energy.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? The most common and commercially available starting material is pentafluorobenzonitrile . It is highly activated towards nucleophilic aromatic substitution due to the five electron-withdrawing fluorine atoms.[1]
Q2: What is the expected regioselectivity of the first substitution on pentafluorobenzonitrile? The substitution of a single fluorine atom on pentafluorobenzonitrile by an amine or ammonia strongly favors the para position (C4). This is due to the strong electron-withdrawing nature of the nitrile group, which preferentially activates the para position for nucleophilic attack.[1] The resulting resonance-stabilized intermediate (a Meisenheimer complex) is most stable when the negative charge is delocalized onto the nitrile group.[9]
Caption: Regioselectivity of the SNAr reaction.
Q3: Are there any specific safety precautions I should take? Yes. Polyfluorinated aromatic compounds should be handled with care.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Reagents: Ammonia is corrosive and has a pungent odor. Use aqueous ammonia or a solution of ammonia in an organic solvent in a closed system or fume hood.
-
Byproducts: The reaction generates fluoride salts. While generally low in toxicity, they should be disposed of according to your institution's hazardous waste guidelines.
Q4: What are the best methods for purifying the final product? The choice of purification method depends on the physical properties of the product.
-
Recrystallization: If the product is a solid with good crystallinity, recrystallization is an excellent method for achieving high purity. Common solvent systems include ethanol/water or hexanes/ethyl acetate.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel chromatography is effective. Use a gradient of ethyl acetate in hexanes or dichloromethane. Be aware that some fluorinated amines can be sensitive to acidic silica gel; treating the silica with a small amount of triethylamine can mitigate degradation.[2]
-
Distillation: For liquid products with sufficient thermal stability, vacuum distillation can be a viable option for large-scale purification.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure optimized for selectivity and yield.
Materials:
-
Pentafluorobenzonitrile
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Deionized Water
-
Diethyl Ether
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pentafluorobenzonitrile (1.0 eq) in ethanol (5 mL per gram of starting material).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
While stirring vigorously, add aqueous ammonia (2.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Once complete, pour the reaction mixture into a separatory funnel containing deionized water (20 mL per gram of starting material).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL per gram of starting material).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to afford this compound as a white crystalline solid.
Characterization: Confirm the product's identity and purity using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.[10]
References
-
Optimization of reaction conditions using pentafluorobenzonitrile. ResearchGate. Available from: [Link]
-
T. Poisson, et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available from: [Link]
-
Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. National Institutes of Health (NIH). Available from: [Link]
- Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile. Google Patents.
-
W. Cun, et al. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. J Nanomed Res. Available from: [Link]
-
J. Ashenhurst (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry. Available from: [Link]
-
Y. Ooyama, et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Available from: [Link]
-
F. Diness & M. Begtrup (2014). Sequential direct SNAr reactions of pentafluorobenzenes with azole or indole derivatives. Organic Letters. Available from: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health (NIH). Available from: [Link]
-
Hydrolysing Nitriles. Chemguide. Available from: [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available from: [Link]
-
The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. Available from: [Link]
- Process for the preparation of fluoro compounds from the corresponding amines. Google Patents.
-
SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ChemRxiv. Available from: [Link]
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available from: [Link]
-
An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. ResearchGate. Available from: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry. Available from: [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available from: [Link]
- Purification process of fluorine-based solvent-containing solution. Google Patents.
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available from: [Link]
-
Sequential Direct SNAr Reactions of Pentafluorobenzenes with Azole or Indole Derivatives. Sci-Hub. Available from: [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Institutes of Health (NIH). Available from: [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. Available from: [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available from: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available from: [Link]
-
Nucleophilic aromatic substitution II (video). Khan Academy. Available from: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available from: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). Available from: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate. Available from: [Link]
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- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
Troubleshooting failed reactions involving 4-Amino-2,3,5,6-tetrafluorobenzonitrile
Welcome to the Technical Support Center for 4-Amino-2,3,5,6-tetrafluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this versatile fluorinated building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough review of the available literature to help you overcome common challenges in your synthetic endeavors.
Core Properties and Safety at a Glance
Before delving into troubleshooting, a clear understanding of the substrate's properties is paramount. This compound is a highly functionalized aromatic compound with distinct reactivity conferred by its electron-withdrawing fluorine and nitrile groups, and a nucleophilic amino group.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₂F₄N₂ | PubChem[2] |
| Molecular Weight | 190.10 g/mol | PubChem[2] |
| Melting Point | 96-98 °C | ECHEMI[3] |
| Appearance | Solid | - |
| CAS Number | 17823-38-0 | PubChem[2] |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound in a question-and-answer format.
Category 1: Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
Diazotization of the amino group on the highly electron-deficient ring of this compound can be challenging. The resulting diazonium salt is a versatile intermediate for introducing a variety of functional groups.[4]
Question 1: My diazotization of this compound appears incomplete or results in a low yield of the desired Sandmeyer product. What are the likely causes and how can I improve the outcome?
Answer:
Incomplete diazotization or low yields in subsequent Sandmeyer reactions are common issues when working with electron-deficient anilines. The reduced basicity of the amino group makes the initial reaction with nitrous acid less favorable. Here’s a breakdown of potential causes and solutions:
-
Insufficient Acid: The formation of the reactive nitrosonium ion (+NO) from sodium nitrite requires a sufficiently acidic medium.[5] For weakly basic amines, a higher concentration of a strong, non-nucleophilic acid is often necessary.
-
Temperature Control is Critical: Diazonium salts are notoriously unstable and can decompose if the temperature is not strictly controlled, typically between 0-5 °C.[6]
-
Troubleshooting Protocol:
-
Use an ice-salt bath to maintain a consistent low temperature throughout the addition of sodium nitrite.
-
Add the sodium nitrite solution slowly and monitor the internal reaction temperature closely.
-
-
-
Premature Decomposition of the Diazonium Salt: The electron-withdrawing nature of the tetrafluorinated ring can make the corresponding diazonium salt particularly prone to decomposition.
-
Troubleshooting Protocol:
-
-
Side Reactions: Undesired side reactions can consume the diazonium salt. For instance, reaction with water can lead to the formation of the corresponding phenol.
-
Troubleshooting Protocol:
-
Maintain a sufficiently high concentration of the desired nucleophile (e.g., CuCl, CuBr, KI) in the Sandmeyer reaction mixture to outcompete side reactions.[7]
-
-
Question 2: I am observing the formation of dark, tarry byproducts during my Sandmeyer reaction. What is causing this and how can I prevent it?
Answer:
The formation of tarry byproducts is often indicative of radical-mediated side reactions and decomposition of the diazonium salt.
-
Poorly Controlled Diazotization: If the diazotization is not clean, the impurities can lead to complex side reactions.
-
Troubleshooting Protocol:
-
Ensure complete dissolution of the this compound in the acidic medium before cooling and adding sodium nitrite. Gentle warming may be necessary initially, followed by thorough cooling.[6]
-
-
-
Inefficient Radical Scavenging: The Sandmeyer reaction proceeds via a radical mechanism.[8] Uncontrolled radical reactions can lead to polymerization and tar formation.
-
Troubleshooting Protocol:
-
Ensure the copper(I) catalyst is of good quality and used in sufficient quantity (typically stoichiometric amounts). The copper(I) species is crucial for the single-electron transfer to the diazonium salt and subsequent halogen transfer.[7]
-
Maintain a consistent and controlled temperature during the Sandmeyer reaction. A sudden increase in temperature can lead to uncontrolled decomposition.
-
-
Category 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atoms on the ring are susceptible to nucleophilic aromatic substitution, especially when activated by the electron-withdrawing nitrile group.
Question 3: My nucleophilic aromatic substitution reaction on this compound with a desired nucleophile is sluggish or gives a low yield. How can I drive the reaction to completion?
Answer:
While the tetrafluorinated ring is activated towards SNAr, several factors can influence the reaction rate and yield.
-
Choice of Leaving Group: Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. However, the reaction can still be slow.
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile, increasing its reactivity.
-
Temperature: Higher temperatures are often required to overcome the activation energy of the reaction. However, this must be balanced with the potential for side reactions.
-
Base: A non-nucleophilic base is often required to deprotonate the nucleophile or scavenge the HF produced.
-
Troubleshooting Protocol:
-
If the reaction is slow at room temperature, gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.
-
Ensure your solvent is anhydrous, as water can react with strong bases and some nucleophiles.
-
Consider using a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate.
-
-
-
Protecting the Amino Group: The amino group is also a nucleophile and can compete in the reaction, leading to polymerization or other side products.
-
Troubleshooting Protocol:
-
Protect the amino group before carrying out the nucleophilic substitution. Common protecting groups for anilines that are stable to basic conditions include acetyl or Boc groups.
-
-
Category 3: Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Question 4: I am attempting a reaction that should not affect the nitrile group, but I am seeing evidence of its hydrolysis to the corresponding carboxylic acid. How can I avoid this?
Answer:
Unintentional hydrolysis of the nitrile group can occur if the reaction conditions are too harsh.
-
Strongly Acidic or Basic Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, will promote nitrile hydrolysis.
-
Troubleshooting Protocol:
-
If possible, buffer the reaction mixture to maintain a neutral or mildly acidic/basic pH.
-
Minimize reaction times and use the lowest effective temperature.
-
During workup, avoid prolonged contact with strong acids or bases. Neutralize the reaction mixture as soon as possible.
-
-
-
Water Content: The presence of water is necessary for hydrolysis.
-
Troubleshooting Protocol:
-
Use anhydrous solvents and reagents if the reaction chemistry allows.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Experimental Protocols & Workflows
General Protocol for Diazotization and Sandmeyer Reaction
This protocol provides a general guideline for the diazotization of this compound followed by a Sandmeyer bromination.
Materials:
-
This compound
-
Concentrated Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ice
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend this compound (1.0 eq) in a mixture of concentrated HBr and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in concentrated HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.[7]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Troubleshooting Workflow for Low Yield in Diazotization/Sandmeyer Reactions
Caption: General pathway for the Sandmeyer reaction.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 24, 2026, from [Link]
-
Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2847–2879. [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved January 24, 2026, from [Link]
Sources
- 1. CAS 17823-38-0: this compound [cymitquimica.com]
- 2. This compound | C7H2F4N2 | CID 87322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Amino-2,3,5,6-tetrafluorobenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2,3,5,6-tetrafluorobenzonitrile. Here, we address potential stability issues under acidic conditions, providing troubleshooting advice and detailed experimental protocols to ensure the integrity of your research. Our approach is rooted in established chemical principles and field-proven analytical strategies.
I. Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the stability of this compound in acidic environments.
Q1: Is this compound expected to be stable in acidic solutions?
A1: Based on fundamental organic chemistry principles, this compound is susceptible to degradation under acidic conditions. The primary degradation pathway is the acid-catalyzed hydrolysis of the nitrile group.[1][2] This reaction typically proceeds through an amide intermediate to yield the corresponding carboxylic acid.[1][2]
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: The expected major degradation products are:
-
Intermediate: 4-Amino-2,3,5,6-tetrafluorobenzamide
-
Final Product: 4-Amino-2,3,5,6-tetrafluorobenzoic acid
The reaction proceeds by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[1][2]
Q3: How do the fluorine atoms and the amino group on the benzene ring affect the stability of the nitrile group?
A3: The tetrafluorinated benzene ring is strongly electron-withdrawing, which is expected to increase the electrophilic character of the nitrile carbon. This heightened electrophilicity likely enhances the rate of nucleophilic attack by water, potentially accelerating hydrolysis compared to non-fluorinated benzonitriles.[3] The amino group, being a base, will be protonated in acidic conditions to form an ammonium salt (-NH3+). This protonated form is also strongly electron-withdrawing, further activating the ring and potentially influencing the hydrolysis rate.
Q4: I am observing unexpected peaks in my HPLC analysis after exposing my sample to acidic conditions. What could they be?
A4: Unexpected peaks are likely the degradation products mentioned above (the amide intermediate and the carboxylic acid final product). It is also possible, though less common, to have secondary degradation products or interactions with your sample matrix. A forced degradation study is the most effective way to identify these unknown peaks.
II. Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound peak in HPLC. | The acidic conditions are too harsh, leading to rapid degradation. | 1. Reduce the concentration of the acid. 2. Lower the temperature of the experiment. 3. Decrease the incubation time. 4. Aim for 5-20% degradation to accurately assess the degradation pathway.[4] |
| Multiple new, unresolved peaks appear in the chromatogram. | The HPLC method is not optimized to separate the parent compound from its degradation products. | 1. Develop a stability-indicating HPLC method. This often involves adjusting the mobile phase composition, gradient, and column chemistry.[5][6][7][8][9] 2. Consider using a different column, such as a fluorinated phase column, which can offer different selectivity for halogenated aromatic compounds.[10] |
| The mass balance of the analysis is poor (sum of parent and degradation products is not close to 100%). | 1. One or more degradation products are not being detected by the current analytical method (e.g., they do not have a UV chromophore at the selected wavelength). 2. Degradation products are volatile or are not eluting from the HPLC column. 3. Inaccurate response factors for the degradation products. | 1. Use a diode array detector (DAD) or a photodiode array (PDA) detector to examine the UV spectra of all peaks and ensure an appropriate detection wavelength is being used. 2. Employ a mass spectrometer (LC-MS) to identify all components in the sample.[11] 3. If possible, synthesize and purify the expected degradation products to determine their response factors. |
| Inconsistent results between replicate experiments. | 1. Inaccurate sample preparation. 2. Fluctuations in experimental conditions (temperature, pH). 3. Instability of the prepared sample solutions. | 1. Ensure precise and consistent pipetting and dilutions. 2. Use a calibrated pH meter and a temperature-controlled incubator or water bath. 3. Analyze samples immediately after preparation, or store them under conditions where they are known to be stable (e.g., refrigerated or frozen). |
III. Experimental Protocols
The following protocols provide a framework for conducting a forced degradation study to assess the stability of this compound under acidic conditions.
A. Forced Degradation Protocol
Objective: To intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Class A volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Stress:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Dilute with a 50:50 mixture of water and organic solvent to a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Before HPLC analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration with the 50:50 water/organic solvent mixture without the addition of acid. Keep this sample at room temperature.
-
Analysis: Analyze the stressed and control samples using the HPLC method described below.
B. Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a PDA or DAD detector.
Chromatographic Conditions (Initial Conditions for Method Development):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA/DAD) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Inject the degraded samples and observe the separation.
-
Adjust the gradient, mobile phase composition, and other parameters as needed to achieve adequate resolution between all peaks.
-
The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[12]
IV. Visualizing the Process
A. Predicted Degradation Pathway
The following diagram illustrates the expected acid-catalyzed hydrolysis of this compound.
Caption: Predicted acid-catalyzed hydrolysis pathway.
B. Forced Degradation Workflow
Caption: Workflow for forced degradation study.
V. References
-
Anaerobic degradation of fluorinated aromatic compounds | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved January 25, 2026, from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved January 25, 2026, from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International - Chromatography Online. (n.d.). Retrieved January 25, 2026, from [Link]
-
Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved January 25, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved January 25, 2026, from [Link]
-
Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Catalytic hydrothermal destruction of PFAS: kinetics and reaction mechanisms. (n.d.). Retrieved January 25, 2026, from [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
(PDF) Stability indicating HPLC method development - a review - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved January 25, 2026, from [Link]
-
JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents. (n.d.). Retrieved January 25, 2026, from
-
Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeprho. Retrieved January 25, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. (n.d.). Retrieved January 25, 2026, from [Link]
-
What happens when nitriles undergo acid hydrolysis? - Quora. (2019, November 1). Retrieved January 25, 2026, from [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). Retrieved January 25, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). Retrieved January 25, 2026, from [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved January 25, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2019, June 22). International Journal of Research in Engineering, Science and Management. Retrieved January 25, 2026, from [Link]
-
Amines - NCERT. (n.d.). Retrieved January 25, 2026, from [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. (n.d.). Retrieved January 25, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. jddtonline.info [jddtonline.info]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sgs.com [sgs.com]
- 12. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Recrystallization of 4-Amino-2,3,5,6-tetrafluorobenzonitrile
Welcome to the technical support guide for the purification of 4-Amino-2,3,5,6-tetrafluorobenzonitrile. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this highly functionalized fluorinated intermediate. Our goal is to move beyond simple protocols and explain the causal relationships behind each step, empowering you to troubleshoot and optimize your purification processes effectively.
Section 1: Compound Properties & Critical Safety Bulletin
Before initiating any experimental work, it is crucial to understand the physical properties and potential hazards of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 17823-38-0 | [1][2][3] |
| Molecular Formula | C₇H₂F₄N₂ | [2] |
| Molecular Weight | 190.10 g/mol | [2] |
| Melting Point | 96-98 °C | [1] |
| Appearance | Typically a light yellow to dark brown solid, depending on purity. |[4][5] |
Critical Safety Bulletin
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Causes serious skin and eye irritation and may cause respiratory irritation.[1][2]
-
Mandatory Personal Protective Equipment (PPE):
-
First Aid Measures:
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the recrystallization of this compound.
Q1: What is the fundamental principle of recrystallization for this compound?
Recrystallization is a purification technique based on differential solubility.[8][9] The core principle is to dissolve the impure this compound in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, forcing the formation of a crystalline lattice. The key is that the crystal lattice has a high preference for incorporating molecules of its own kind, effectively excluding impurities, which remain dissolved in the cold solvent (now called the mother liquor).[8] This process allows for the separation of the pure, solid compound from soluble contaminants.[9]
Q2: How do I select the best solvent for recrystallization?
Solvent selection is the most critical step for a successful recrystallization. The ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at elevated temperatures but poorly soluble at room temperature or below.[8] This ensures maximum recovery of the purified product upon cooling. Additionally, the solvent's boiling point should ideally be lower than the compound's melting point (96-98 °C) to prevent the compound from melting and separating as an oil ("oiling out") instead of crystallizing.[10]
The decision-making workflow below illustrates a systematic approach to solvent screening.
Caption: A workflow for selecting an appropriate recrystallization solvent.
Q3: My compound is colored (yellow/brown). How can I obtain colorless crystals?
Colored impurities are common in aromatic amines and can arise from oxidation or residual starting materials. To remove them, activated carbon (charcoal) can be used.[11]
Causality: Activated carbon has a very high surface area with pores that effectively adsorb large, flat, polarizable molecules, which are characteristic of many colored organic impurities. The target compound, being smaller, remains in solution.
Procedure:
-
Dissolve the crude compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated carbon (e.g., 1-2% of the solute's weight). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Gently swirl and reheat the mixture for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the carbon particles.[11]
-
Proceed with the cooling and crystallization of the clear, colorless filtrate.
Q4: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming an immiscible liquid layer.[10] This is problematic because oils rarely crystallize well and tend to trap impurities.
Common Causes & Prevention:
-
High Solvent Boiling Point: The boiling point of the solvent is higher than the compound's melting point (96-98 °C).
-
Solution: Choose a solvent with a lower boiling point (e.g., isopropanol, BP 82.6 °C, instead of water, BP 100 °C).
-
-
High Impurity Level: Impurities can depress the melting point of the mixture, causing it to melt at the solvent's boiling temperature.
-
Solution: Re-dissolve the oil by adding more hot solvent to lower the saturation point, then cool the solution very slowly to encourage crystal nucleation over oil formation.[10]
-
Q5: My crystals won't form even after cooling. What should I do?
This phenomenon is called supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[10] Crystal formation requires a nucleation event to begin.
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[10][12]
-
Seeding: Add a single, pure crystal of this compound to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[12]
-
Reduce Volume: If too much solvent was used, the solution may not be saturated enough for crystallization. Gently evaporate some of the solvent using a stream of nitrogen or a rotary evaporator and attempt to cool again.[10]
-
Flash Cooling: Briefly place the flask in an ice/salt or dry ice/acetone bath to induce rapid nucleation, then allow it to warm back to the main cooling temperature to allow for slower, more controlled growth.
Section 3: Detailed Experimental Protocol
This protocol outlines a self-validating procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Candidate recrystallization solvent(s) (e.g., Isopropanol, Ethanol/Water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and vacuum flask
-
Filter paper
-
Activated carbon (optional)
Methodology:
-
Solvent Selection: Following the logic in the diagram from Q2, determine the optimal single or mixed solvent system using a small amount of crude material. For this compound, an ethanol/water or isopropanol/heptane system is a good starting point.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely. Using the minimum amount of solvent is critical for maximizing yield.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, and reheat for 5 minutes.
-
Hot Filtration (If Necessary): If carbon was added or if there are insoluble impurities, perform a hot filtration. Preheat a second flask containing a small amount of boiling solvent on the hotplate. Place a pre-warmed funnel with fluted filter paper on top and pour the hot solution through quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
-
Purity Assessment: Check the melting point of the recrystallized product. A sharp melting point close to the literature value (96-98 °C) is a good indicator of high purity.
Section 4: Advanced Troubleshooting Guide
Table 2: Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield | - Too much solvent was used during dissolution.[10]- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor by evaporation and cool again to recover a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a different solvent system where the compound is less soluble when cold. |
| Formation of a Fine Powder or Tiny Needles | - The solution was cooled too quickly, leading to rapid nucleation.[13]- Excessive agitation or scratching during the initial cooling phase. | - Allow the solution to cool to room temperature without disturbance before moving it to an ice bath.- Insulate the flask (e.g., with glass wool) to slow the cooling rate further. |
| Crystals Appear Impure (Discolored) | - Activated carbon was not used or was insufficient.- The cooling was too rapid, trapping impurities within the crystal lattice. | - Repeat the recrystallization, ensuring the use of activated carbon and a slow cooling process.- Ensure the final crystals are washed with ice-cold solvent on the filter to remove adhering mother liquor. |
| Compound Crashes Out of Solution Immediately Upon Heating | - This is an inverse solubility behavior (less soluble when hot), which is rare for this class of compounds but possible. | - Confirm this behavior on a small scale. If true, a different purification method like column chromatography may be necessary. |
References
-
Recrystallization - University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem. [Link]
-
This compound | C7H2F4N2 | CID 87322 - PubChem. [Link]
-
Tips & Tricks: Recrystallization - University of Rochester, Department of Chemistry. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile... - PubMed Central. [Link]
-
Problems with Recrystallisations - University of York, Department of Chemistry. [Link]
-
Recrystallization - Chemistry LibreTexts. [Link]
-
Structure and Crystal Packing of 4-Aminobenzonitriles... - Semantic Scholar. [Link]
- US Patent for Process for the preparation and the isolation of aromatic nitriles - Google P
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Structure and crystal packing of 4-aminobenzonitriles... - ResearchGate. [Link]
-
Safety Data Sheet: 4-Aminobenzonitrile - Carl ROTH. [Link]
-
How can I remove nitrile impurities from the oxime? - ResearchGate. [Link]
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. [Link]
-
Recrystallization - Professor Dave Explains (YouTube). [Link]
-
Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+% - Cole-Parmer. [Link]
-
Benzonitrile, 4-amino-2,3,5,6-tetrafluoro- (1 x 100 mg) | Reagentia. [Link]
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- 3. reagentia.eu [reagentia.eu]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in 4-Amino-2,3,5,6-tetrafluorobenzonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 4-Amino-2,3,5,6-tetrafluorobenzonitrile (ATFBN). This document is designed for researchers, medicinal chemists, and process development scientists who work with this highly functionalized intermediate. The purity of ATFBN is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth, experience-driven answers to common challenges encountered during the characterization of its impurities. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your work.
Section 1: Understanding the Impurity Profile of this compound
This section addresses fundamental questions about the types of impurities you may encounter and their origins. A proactive understanding of potential impurities is the first step in developing robust analytical methods.
Q1: What are the most common types of impurities I should expect in a sample of this compound?
The impurity profile of ATFBN is intrinsically linked to its synthesis and handling. Impurities are not random; they are predictable artifacts of the chemical process.[1][2][3] They can be broadly categorized as follows:
-
Process-Related Impurities: These arise directly from the synthetic route.
-
Unreacted Starting Materials: The most common starting material for ATFBN is pentafluorobenzonitrile. Its presence indicates an incomplete amination reaction.
-
Intermediates: Depending on the specific synthetic pathway, partially substituted intermediates may be present.
-
By-products from Side Reactions: The highly electrophilic nature of the fluorinated ring can lead to side reactions. For instance, if the amination is performed with ammonia in a solvent, trace water can lead to hydrolysis of the nitrile group.
-
-
Degradation Products: These form during storage or under specific experimental conditions.
-
Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis, especially under strong acidic or basic conditions, converting it first to an amide (-CONH₂) and then to a carboxylic acid (-COOH).
-
Oxidation Products: The aromatic amine can be susceptible to oxidation, leading to colored impurities. This is often accelerated by exposure to air and light.
-
The following table summarizes key potential impurities:
| Impurity Name | Chemical Structure | Probable Origin | Molecular Weight ( g/mol ) | Mass Difference from ATFBN (190.10 g/mol ) |
| Pentafluorobenzonitrile | C₇F₅N | Unreacted Starting Material | 193.07 | +2.97 |
| 4-Amino-2,3,5,6-tetrafluorobenzamide | C₇H₃F₄N₂O | Hydrolysis of Nitrile | 208.11 | +18.01 |
| 4-Amino-2,3,5,6-tetrafluorobenzoic acid | C₇H₃F₄NO₂ | Complete Hydrolysis | 209.10 | +19.00 |
| 2,3,5,6-Tetrafluorobenzonitrile | C₇HF₄N | Incomplete Amination/Side Reaction | 175.08[4] | -15.02 |
Q2: How does the synthetic route influence the impurity profile?
Understanding the synthesis is critical for predicting impurities. A common route to ATFBN is the nucleophilic aromatic substitution (SNAr) of pentafluorobenzonitrile with an ammonia source.
Caption: Plausible synthetic pathway for ATFBN and points of impurity introduction.
This diagram illustrates two key points:
-
Incomplete Conversion: If the reaction does not go to completion, the starting material, pentafluorobenzonitrile, will be a primary impurity.
-
Competitive Nucleophiles: Water present in the ammonia source (e.g., ammonium hydroxide) or the solvent can compete with ammonia as a nucleophile, leading to the formation of 4-hydroxy-2,3,5,6-tetrafluorobenzonitrile. Furthermore, water can hydrolyze the nitrile group of the product during aqueous workup or prolonged heating, forming the corresponding amide.[5][6]
Q3: What are the essential first analytical steps to assess the purity of a new batch of ATFBN?
A multi-pronged analytical approach is necessary for a comprehensive purity assessment.
-
Visual Inspection: Note the color and physical state. Pure ATFBN is typically a white to off-white solid. Darker colors (yellow, tan, or brown) may suggest the presence of oxidation products or other chromophoric impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for purity analysis. A reverse-phase method will separate ATFBN from less polar impurities (like the starting material) and more polar impurities (like the hydrolyzed acid or amide). An initial gradient screen is recommended to visualize the entire impurity profile.[7]
-
Mass Spectrometry (MS): Obtain a mass spectrum of the main peak from HPLC-MS or direct infusion MS to confirm the molecular weight of your compound (190.10 g/mol ).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the amino protons (-NH₂). Integration of this signal relative to any aromatic protons from impurities can provide a rough purity estimate.
-
¹⁹F NMR: This is exceptionally powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[9][10][11] Each unique fluorine environment will produce a distinct signal, making it an excellent tool for identifying and quantifying fluorine-containing impurities.
-
Section 2: Troubleshooting Analytical Methods
Even with standard protocols, analyzing highly functionalized molecules can be challenging. This section provides solutions to common analytical hurdles.
Q4: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?
A systematic approach is key to turning a confusing chromatogram into a detailed impurity profile. The following workflow will guide your investigation.
Caption: Workflow for the systematic identification of unknown HPLC peaks.
Causality behind the workflow:
-
HPLC-MS First: The molecular weight provided by MS is the single most crucial piece of information for initial identification. It allows you to quickly differentiate between isomers, process-related impurities, and degradation products.[2]
-
Predict and Compare: By comparing the observed mass with the predicted masses from Section 1, you can form initial hypotheses. An impurity with a mass of ~208 Da is very likely the amide, while a mass of ~193 Da points to the starting material.
-
Confirmation is Key: A tentative assignment is not enough for rigorous scientific work. Confirmation requires either comparing the retention time and mass spectrum to an authentic reference standard or performing full structural elucidation after isolation.[12]
Q5: I'm struggling to get good separation of impurities by HPLC. What parameters can I adjust?
Poor separation is often due to a suboptimal choice of mobile phase, gradient, or stationary phase. Here are key parameters to optimize for fluorinated aromatic amines:
| Parameter | Initial Condition (Suggestion) | Optimization Strategy & Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | If co-elution persists, try a phenyl-hexyl column. The phenyl stationary phase can offer alternative selectivity (π-π interactions) for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a good proton source that ensures the amine is protonated and sharpens peak shape. It is also MS-friendly. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a good choice for aromatic compounds. If resolution is still poor, methanol can provide different selectivity. |
| Gradient | 10-95% B over 15 min | Shallow Gradient: If peaks are clustered together, flatten the gradient in that region (e.g., increase B by only 1-2% per minute) to improve resolution. |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID) | Decreasing the flow rate can sometimes increase efficiency and improve resolution, at the cost of longer run times. |
| Temperature | 30 °C | Increasing temperature (e.g., to 40-50 °C) lowers mobile phase viscosity, which can improve peak shape and sometimes alter selectivity. |
Q6: When is Gas Chromatography-Mass Spectrometry (GC-MS) a more appropriate technique than LC-MS for this compound?
GC-MS is superior for identifying volatile and semi-volatile, thermally stable impurities.[13][14] For ATFBN analysis, GC-MS is particularly useful for:
-
Residual Solvents: Identifying solvents used during the synthesis or purification (e.g., toluene, dioxane, ethyl acetate).
-
Low Molecular Weight Starting Materials: Analyzing for volatile starting materials or reagents that may not be retained well on a reverse-phase HPLC column.
-
Specific By-products: The starting material, pentafluorobenzonitrile, and the potential by-product, 2,3,5,6-tetrafluorobenzonitrile, are both sufficiently volatile and thermally stable for GC-MS analysis.[4]
ATFBN itself has a relatively high boiling point due to its polarity and hydrogen bonding capability, so care must be taken with the inlet temperature to avoid degradation. However, for the specific impurities mentioned above, GC-MS is an invaluable complementary technique.
Q7: How can ¹⁹F NMR specifically help in identifying and quantifying fluorinated impurities?
¹⁹F NMR is a uniquely powerful tool for this specific analytical challenge for three main reasons:[9][10]
-
High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is nearly as sensitive as ¹H, and since it's the only stable fluorine isotope, all fluorine atoms in your sample contribute to the signal without the need for isotopic enrichment.
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR are spread over a much wider range (~800 ppm) compared to ¹H NMR (~15 ppm). This means that even subtle changes in the electronic environment around a fluorine atom will result in a distinct, well-resolved signal. An impurity with a different substituent on the ring will have a ¹⁹F NMR spectrum that is clearly different from the parent compound.
-
Quantitative Analysis (qNMR): With the addition of a known amount of a fluorinated internal standard (e.g., trifluorotoluene), you can integrate the signals from your impurities and the standard to accurately determine their concentration without needing to isolate each one. This makes ¹⁹F qNMR a highly efficient method for purity assessment.[9]
Section 3: Detailed Experimental Protocols
These protocols provide robust starting points for your method development. They are designed to be self-validating through the inclusion of system suitability checks.
Protocol 1: Reverse-Phase HPLC-UV Method for Purity Assessment
-
Instrumentation: UHPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm (or monitor multiple wavelengths with DAD).
-
Gradient Program:
Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.
-
System Suitability:
-
Make five replicate injections of the sample.
-
The Relative Standard Deviation (RSD) of the main peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
Protocol 2: GC-MS Method for Volatile Impurities
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless, run in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: Scan from 35 to 400 amu.
-
Sample Preparation: Dissolve sample in a high-purity solvent (e.g., Dichloromethane) to a concentration of ~1 mg/mL.
References
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P
-
PubChem. This compound. (URL: [Link])
-
PubChem. 2,3,5,6-Tetrafluorobenzonitrile. (URL: [Link])
-
Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 754–761. (URL: [Link])
- CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile - Google P
-
Leber, P. A., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(3), 382–385. (URL: [Link])
-
Agilent Technologies. (2021). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (URL: [Link])
-
Simoben, C. V., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8925123. (URL: [Link])
-
Eiceman, G. A., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1646–1654. (URL: [Link])
-
Cormica. Understanding Impurity Analysis. (URL: [Link])
-
Gerig, J. T. (n.d.). Fluorine NMR. (URL: [Link])
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. (URL: [Link])
-
Wiper, D. O., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Physical Chemistry A, 125(29), 6421–6429. (URL: [Link])
-
The Royal Society of Chemistry. (2016). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. (URL: [Link])
-
Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(11), 1142–1148. (URL: [Link])
-
Kiraly, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(9), 2694–2701. (URL: [Link])
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. (URL: [Link])
-
TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. (URL: [Link])
-
Pharmaguideline. (2014). Process of Finding Impurities in Pharmaceutical Products. (URL: [Link])
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2021). Journal of Pharmaceutical Research International, 33(42A), 198-216. (URL: [Link])
-
Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(3), 2097–2106. (URL: [Link])
-
Fagbemi, A. E., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2531–2537. (URL: [Link])
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (URL: [Link])
-
SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. (URL: [Link])
-
Veitía, M., et al. (2010). Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step. Tetrahedron, 66(3), 734–739. (URL: [Link])
-
Gellis, A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. (URL: [Link])
-
Scharrenberg, G. J. M., et al. (1993). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Journal of the American Chemical Society, 115(14), 6271–6282. (URL: [Link])
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. (URL: [Link])
-
SIELC Technologies. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. (URL: [Link])
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- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Amino-2,3,5,6-tetrafluorobenzonitrile
Welcome to the technical support center for 4-Amino-2,3,5,6-tetrafluorobenzonitrile (CAS RN: 17823-38-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique solubility characteristics of this highly fluorinated building block. As a Senior Application Scientist, I have compiled this resource based on established chemical principles, data from analogous compounds, and field-proven insights to ensure your experiments proceed efficiently and effectively.
Understanding the Molecule: Why Solubility Can Be a Hurdle
This compound is a valuable intermediate in the synthesis of a variety of compounds, including kinase inhibitors and other pharmaceuticals.[1][2] Its structure, featuring a tetrafluorinated benzene ring, an amino group, and a nitrile group, presents a unique combination of functional groups that significantly influence its solubility.[3] The high degree of fluorination renders the molecule both hydrophobic and lipophobic, meaning it can be challenging to dissolve in both aqueous and some non-polar organic solvents.[4]
This guide will provide you with a systematic approach to overcoming these solubility issues, ensuring the successful integration of this versatile compound into your synthetic workflows.
Troubleshooting Guide: Addressing Common Solubility Issues
This section is designed to provide direct answers to common problems encountered when trying to dissolve this compound.
Issue 1: The compound is not dissolving in my chosen solvent.
Probable Cause: The polarity of the solvent is not compatible with the compound. Due to its highly fluorinated nature, the compound has a unique solubility profile.
Solution Pathway:
-
Consult the Predicted Solubility Profile: Start by selecting a solvent from the "Predicted Solubility" table below. This table has been compiled based on the physicochemical properties of the molecule and data from structurally similar compounds.[5]
-
Solvent Selection Logic:
-
Polar Aprotic Solvents are a good starting point: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are often effective for dissolving highly functionalized and fluorinated compounds.
-
Consider Halogenated Solvents: Dichloromethane (DCM) and Chloroform can be effective due to favorable interactions with the fluorinated ring.
-
Ethers and Esters: Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc) may also be suitable, particularly for reactions where protic solvents are to be avoided.
-
Alcohols: While potentially less effective than polar aprotic solvents, Methanol and Ethanol can be used, especially with heating.[6]
-
-
Step-by-Step Protocol for Solvent Screening:
-
Weigh out a small, precise amount of this compound (e.g., 5 mg) into a clean vial.
-
Add a small volume (e.g., 0.5 mL) of the chosen solvent.
-
Stir vigorously at room temperature for 5-10 minutes.
-
Observe for dissolution. If the compound does not dissolve, proceed to the next steps.
-
Issue 2: The compound has low solubility even in recommended organic solvents.
Probable Cause: The concentration required for your experiment exceeds the saturation point of the solvent at room temperature.
Solution Pathway:
-
Gentle Heating: Many organic compounds exhibit increased solubility at higher temperatures.
-
Protocol: After adding the solvent, gently warm the mixture in a water bath or on a hot plate with stirring. Increase the temperature in increments of 10°C, not exceeding the boiling point of the solvent. Visually inspect for dissolution at each increment.
-
Caution: Be aware of the thermal stability of the compound and other reagents in your reaction mixture.
-
-
Sonication: Ultrasonic agitation can help to break down solid aggregates and increase the rate of dissolution.
-
Protocol: Place the vial containing the compound and solvent in a sonicator bath. Sonicate for 5-15 minute intervals, checking for dissolution.
-
-
Co-Solvent System: The use of a mixture of solvents can often enhance solubility beyond what is achievable with a single solvent.
-
Rationale: A co-solvent can modulate the overall polarity of the solvent system to better match the solute. For example, adding a small amount of a highly polar solvent like DMF to a less polar solvent like DCM can significantly improve solubility.
-
Recommended Combinations:
-
DCM / Methanol
-
Toluene / Ethanol
-
Ethyl Acetate / Acetonitrile
-
-
Issue 3: The compound precipitates out of solution during the reaction.
Probable Cause: A change in the reaction conditions (e.g., temperature, addition of another reagent, formation of a product) has altered the solubility of the starting material.
Solution Pathway:
-
Increase Solvent Volume: The simplest solution is often to add more of the reaction solvent to decrease the concentration of the compound.
-
Switch to a Better Solvent: If the compound continues to precipitate, consider re-developing the reaction conditions in a solvent with higher solubilizing power, such as DMF or DMSO.
-
Maintain Reaction Temperature: If the compound was initially dissolved with heating, ensure that the reaction temperature is maintained to keep it in solution.
Data Presentation: Predicted Solubility Profile
| Solvent Class | Solvent | Predicted Solubility | Rationale & Notes |
| Polar Aprotic | Dimethylformamide (DMF) | High | Excellent for many functionalized aromatics. |
| Dimethyl sulfoxide (DMSO) | High | Similar to DMF, good for polar compounds. | |
| Acetonitrile (ACN) | Moderate to High | A common solvent for organic reactions. | |
| Halogenated | Dichloromethane (DCM) | Moderate | Good for less polar compounds, often used in synthesis. |
| Chloroform | Moderate | Similar to DCM. | |
| Ethers | Tetrahydrofuran (THF) | Moderate | A versatile solvent for a range of polarities. |
| Esters | Ethyl Acetate (EtOAc) | Low to Moderate | A common solvent for chromatography and extractions. |
| Alcohols | Methanol (MeOH) | Low to Moderate | May require heating; potential for H-bonding. |
| Ethanol (EtOH) | Low to Moderate | Similar to Methanol. A patent for a related compound mentions its use.[6] | |
| Aromatic | Toluene | Low | A patent for a related compound mentions its use for refining the product. |
| Aqueous | Water | Insoluble | The hydrophobic fluorinated ring dominates.[5] |
| Aqueous Buffers (pH 2-10) | Insoluble | The amino group's basicity is likely insufficient for significant protonation and aqueous solubility.[7] |
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in water?
A1: No, it is predicted to be insoluble in water across a wide pH range. The highly fluorinated aromatic ring makes the molecule hydrophobic.[5][7]
Q2: I need to run an NMR spectrum. Which deuterated solvent should I use?
A2: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent starting points.[4] If you experience solubility issues in CDCl₃, DMSO-d₆ is very likely to be successful.
Q3: Can I use heat to dissolve the compound?
A3: Yes, gentle heating can significantly improve solubility in many organic solvents. Always monitor the temperature to avoid solvent boiling and potential compound degradation.
Q4: Why is this compound so much less soluble than 4-aminobenzonitrile?
A4: The four fluorine atoms on the benzene ring dramatically increase the molecule's hydrophobicity and lipophobicity, reducing its ability to interact favorably with many common solvents compared to its non-fluorinated analog.[4]
Q5: Are there any safety precautions I should take when handling this compound?
A5: Yes, according to safety data sheets, this compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for Solubilization for Reaction Screening
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the desired solvent (e.g., DMF, ACN, or DCM) to achieve the target concentration.
-
Stir the mixture at room temperature for 10-15 minutes.
-
If the solid is not fully dissolved, gently heat the mixture to 40-50°C with continuous stirring.
-
Once dissolved, cool the solution to the desired reaction temperature before adding other reagents.
Protocol 2: Preparation of a Stock Solution for Biological Assays
-
Accurately weigh a desired amount of this compound.
-
Add a minimal amount of 100% DMSO to completely dissolve the compound.
-
Vortex or sonicate briefly if necessary to ensure a homogenous solution.
-
This concentrated stock solution can then be serially diluted in appropriate aqueous buffers for biological assays. Note that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the assay.
Visualizations
Solvent Selection Workflow
Sources
- 1. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 2. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H2F4N2 | CID 87322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Removal of Aniline from Wastewater via MEUF Using Mixed Surfactants [mdpi.com]
Validation & Comparative
A Comparative Guide to the Crystal Structures of 4-Amino-2,3,5,6-tetrafluorobenzonitrile Derivatives: Unveiling the Impact of Fluorination on Supramolecular Architectures
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise arrangement of atoms and molecules in the solid state is paramount. This three-dimensional architecture, unveiled through X-ray crystal structure analysis, dictates a compound's physical and chemical properties, including its solubility, stability, and biological activity. Fluorinated aromatic compounds, in particular, have garnered significant attention due to the unique effects of fluorine substitution on molecular conformation and intermolecular interactions.
This guide provides a comparative analysis of the X-ray crystal structures of 4-aminobenzonitrile and its fluorinated derivatives. While the crystal structure of our primary compound of interest, 4-Amino-2,3,5,6-tetrafluorobenzonitrile, is not publicly available, we can infer its structural characteristics by examining its close, structurally determined relatives: 4-amino-3,5-difluorobenzonitrile and the parent 4-aminobenzonitrile. This comparative approach allows us to dissect the influence of fluorine atoms on the crystal packing and supramolecular synthons, providing valuable insights for the rational design of novel therapeutic agents and functional materials.
The Growing Importance of Fluorinated Benzonitriles
The benzonitrile moiety is a key pharmacophore found in numerous biologically active molecules. The introduction of fluorine atoms to the benzene ring can dramatically alter a molecule's properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
-
Lipophilicity: Fluorine substitution can modulate a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Understanding how fluorination affects the solid-state structure is crucial for predicting and controlling these properties.
Comparative Analysis of Crystal Structures
To understand the likely crystal structure of this compound, we will compare the experimentally determined structures of 4-aminobenzonitrile and 4-amino-3,5-difluorobenzonitrile.
Molecular Geometry
The introduction of fluorine atoms is known to cause distortions in the benzene ring's geometry. In the case of 4-amino-3,5-difluorobenzonitrile, the C-C-C bond angles at the fluorine-substituted carbons are more acute compared to those in the non-fluorinated 4-aminobenzonitrile[1]. This is a direct consequence of the high electronegativity of the fluorine atoms. It is therefore highly probable that the benzene ring in this compound will exhibit even more significant distortions from ideal hexagonal geometry.
Intermolecular Interactions and Supramolecular Synthons
The packing of molecules in a crystal is governed by a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. These interactions often form predictable patterns known as supramolecular synthons.
Hydrogen Bonding: In both 4-aminobenzonitrile and 4-amino-3,5-difluorobenzonitrile, the amino group acts as a hydrogen bond donor, while the nitrile group and, in the latter case, the fluorine atoms, act as acceptors. In the crystal structure of 4-amino-3,5-difluorobenzonitrile, N-H···N and N-H···F hydrogen bonds are observed, leading to the formation of chains of molecules[1].
For this compound, we can anticipate a complex network of hydrogen bonds. The amino protons will be capable of forming N-H···N and N-H···F interactions. The increased number of fluorine atoms provides more potential hydrogen bond acceptors, which could lead to more intricate and stable packing arrangements.
π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. In 4-amino-3,5-difluorobenzonitrile, π-stacking interactions are a significant feature of the crystal packing, with interplanar distances of 3.3573(8) Å[1].
The electronic nature of the aromatic ring in this compound will be significantly altered due to the strong electron-withdrawing nature of the four fluorine atoms. This can influence the nature of the π-π stacking, potentially leading to "quadrupolar" interactions between the electron-deficient fluorinated ring and the electron-rich regions of neighboring molecules.
The molecular structure and potential packing motifs are illustrated in the following diagrams:
Caption: Molecular structures of the aminobenzonitrile derivatives.
Caption: Common supramolecular synthons observed in aminofluorobenzonitriles.
Tabulated Crystallographic Data
The following table summarizes the key crystallographic data for 4-aminobenzonitrile and 4-amino-3,5-difluorobenzonitrile, providing a basis for comparison.
| Parameter | 4-Aminobenzonitrile | 4-Amino-3,5-difluorobenzonitrile[1] |
| Chemical Formula | C₇H₆N₂ | C₇H₄F₂N₂ |
| Molecular Weight | 118.14 | 154.12 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.857(1) | 7.4566(3) |
| b (Å) | 14.733(3) | 5.9238(2) |
| c (Å) | 10.966(2) | 15.2016(6) |
| β (°) | 99.43(2) | 98.435(2) |
| Volume (ų) | 615.4(2) | 664.12(5) |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 1.276 | 1.540 |
Data for 4-aminobenzonitrile is sourced from typical literature values for one of its polymorphs.
Experimental Protocols
The successful determination of a crystal structure relies on robust and reproducible experimental procedures. Below are the generalized protocols for the synthesis and crystallization of aminofluorobenzonitrile derivatives, based on established methods[1].
Synthesis of 4-Amino-3,5-difluorobenzonitrile
Caption: Synthetic workflow for 4-amino-3,5-difluorobenzonitrile.
Step-by-Step Protocol:
-
Reaction Setup: Suspend 4-bromo-2,6-difluoroaniline and copper(I) cyanide (CuCN) in dimethylformamide (DMF).
-
Reflux: Heat the mixture to reflux and maintain for 24 hours. The cyanation reaction proceeds via a Rosenmund-von Braun reaction.
-
Workup: Cool the reaction mixture to room temperature. Add ammonium hydroxide (NH₄OH) solution and filter the mixture. Extract the filtrate with ethyl acetate (EtOAc).
-
Washing: Wash the combined organic phases with NH₄OH solution, deionized water, and brine.
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the residue using a silica gel plug with an appropriate solvent system (e.g., dichloromethane/n-hexane) to yield the final product.
Crystallization for X-ray Diffraction
High-quality single crystals are essential for X-ray diffraction analysis. The slow evaporation method is a common and effective technique.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane) in a clean vial. Sonication can aid in dissolution.
-
Slow Evaporation: Cover the vial with a cap that allows for slow solvent evaporation (e.g., perforated parafilm or a cotton plug).
-
Crystal Growth: Leave the vial undisturbed in a vibration-free environment for several days.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its close analogues provides a strong predictive framework. The introduction of fluorine atoms significantly influences the molecular geometry and the nature of intermolecular interactions, particularly hydrogen bonding and π-π stacking.
The predicted intricate network of N-H···N and N-H···F hydrogen bonds, coupled with potential quadrupolar π-π interactions, suggests that this compound is likely to exhibit a dense and stable crystal packing. These structural features are anticipated to have a profound impact on its physicochemical properties.
Future work should focus on the successful crystallization and single-crystal X-ray diffraction analysis of this compound and its N,N-dimethylated derivative. This would provide invaluable experimental data to validate the predictions made in this guide and further our understanding of the role of fluorine in crystal engineering. Such knowledge is critical for the continued development of novel and effective fluorinated molecules for a wide range of applications in medicine and materials science.
References
-
Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 867-872. [Link]
Sources
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzonitrile Analogs for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing molecular properties.[1][2][3] Benzonitrile, a common scaffold in numerous pharmaceuticals, serves as an excellent platform to illustrate the profound impact of this single-atom substitution. This guide provides an in-depth comparison between fluorinated and non-fluorinated benzonitrile analogs, offering experimental insights and protocols to inform rational drug design.
Introduction: Why Fluorinate Benzonitrile?
Benzonitrile and its derivatives are prevalent in pharmaceuticals and natural products.[4] The decision to introduce fluorine—the most electronegative element—is a calculated one, aimed at modulating a suite of properties critical to a drug's success.[5] These include, but are not limited to, metabolic stability, lipophilicity (membrane permeability), and target binding affinity.[1][6] Fluorination can block sites of oxidative metabolism, alter pKa to improve bioavailability, and introduce new, favorable interactions within a protein's binding pocket.[3][5]
This guide will dissect these effects through a comparative lens, providing the causal logic behind the observed changes and the experimental frameworks required to validate them.
The Physicochemical Divide: Lipophilicity and Acidity (pKa)
The introduction of a fluorine atom immediately alters a molecule's electronic distribution, which in turn impacts its lipophilicity and acidity—two cornerstones of pharmacokinetics.
Lipophilicity (LogP/LogD): A drug's ability to permeate biological membranes is intrinsically linked to its lipophilicity. This is quantified by the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD).
-
The Causality: Fluorine is more lipophilic than hydrogen. Replacing a hydrogen atom on the benzonitrile ring with fluorine generally increases the molecule's overall lipophilicity.[5] This is because the C-F bond, while polar, contributes to a more hydrophobic molecular surface. However, the position of fluorination and the presence of other functional groups can lead to complex outcomes; for instance, strong inductive effects can alter the dipole moment in a way that sometimes reduces lipophilicity.[7]
-
Experimental Validation: The "shake-flask" method remains the gold standard for LogP/LogD determination, though modern HPLC-based methods offer higher throughput.[8][9][10][11][12]
Acidity (pKa): For benzonitrile analogs with ionizable groups (e.g., an adjacent amine), fluorine's powerful electron-withdrawing nature can significantly lower the pKa (increase acidity).[3][5]
-
The Causality: By pulling electron density away from an ionizable center, fluorine stabilizes the conjugate base, making the parent molecule more acidic. This can be crucial for optimizing a drug's charge state at physiological pH (around 7.4), which affects its absorption, distribution, and target engagement.[5]
-
Experimental Validation: Potentiometric titration or UV-spectroscopic methods are standard for pKa determination.[12] High-throughput methods often utilize capillary electrophoresis or spectral gradient analysis.[9][12]
Table 1: Comparative Physicochemical Properties of Benzonitrile and Fluorobenzonitrile Isomers
| Compound | Structure | LogP (Calculated) | pKa (of conjugate acid, if applicable) | Boiling Point (°C) |
| Benzonitrile | C₆H₅CN | 1.56 | N/A | 190.7 |
| 2-Fluorobenzonitrile | o-FC₆H₄CN | 1.63 | N/A | 161.5 |
| 3-Fluorobenzonitrile | m-FC₆H₄CN | 1.63 | N/A | 162 |
| 4-Fluorobenzonitrile | p-FC₆H₄CN | 1.63 | N/A | 162 |
Note: Data compiled from various sources. Calculated LogP values can vary between algorithms. Experimental validation is crucial.[13]
Enhancing Metabolic Stability: Blocking Cytochrome P450 Action
One of the most celebrated applications of fluorination is to enhance a drug's metabolic stability, thereby increasing its half-life and bioavailability.[1][14][15][16] The primary enzymes responsible for Phase I metabolism of many drugs are the Cytochrome P450 (CYP) family.[17][18][19][20]
-
The Mechanistic Rationale: Aromatic rings, like that in benzonitrile, are susceptible to oxidation by CYP enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which often occurs at electron-rich positions.[18][21][22] This process is initiated by the enzyme's reactive heme center.[21] Fluorine substitution serves two primary purposes in thwarting this process:
-
Steric Hindrance: The fluorine atom can physically block the metabolic "soft spot" from accessing the CYP active site.
-
Electronic Deactivation: More importantly, fluorine's strong inductive effect withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack by the CYP enzyme.[16] It is this reduction in the Highest Occupied Molecular Orbital (HOMO) energy that is now understood to be more critical than the strength of the C-F bond itself.[14][15][16][21]
-
The strategic placement of fluorine at a known site of metabolism can dramatically slow down clearance, as demonstrated in numerous approved drugs.[1][21]
The following diagram illustrates the core principle of how fluorination can protect an aromatic ring from metabolic oxidation.
Caption: Fluorine's electron-withdrawing effect makes the ring less susceptible to CYP450 oxidation.
Experimental Protocols: A Self-Validating Approach
To ensure trustworthy and reproducible data, every experimental protocol must be robust and include appropriate controls.
This assay is the workhorse for assessing a compound's susceptibility to Phase I metabolism.
-
Causality and Principle: Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By incubating the test compound with HLM in the presence of the necessary cofactor (NADPH), we can simulate hepatic clearance. The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance.
-
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a reaction mixture containing phosphate buffer (pH 7.4) and human liver microsomes (e.g., 0.5 mg/mL).
-
Pre-incubation: Aliquot the reaction mixture into a 96-well plate. Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes to allow for temperature equilibration and non-specific binding.
-
Initiation: Start the reaction by adding a pre-warmed NADPH regenerating solution. This is the T=0 time point for the reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold 'stop solution' (e.g., acetonitrile with an internal standard). The stop solution serves to precipitate the microsomal proteins and halt enzymatic activity.
-
Controls (Self-Validation):
-
Negative Control (-NADPH): Run a parallel incubation without the NADPH solution to measure non-enzymatic degradation.
-
Positive Control: Include a compound with a known metabolic profile (e.g., testosterone or verapamil) to validate the activity of the microsomal batch.
-
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the degradation rate constant (k), and the in vitro half-life (t₁/₂) can be calculated as 0.693/k.
-
Caption: Standard workflow for an in vitro metabolic stability assay using liver microsomes.
Impact on Biological Activity: A Case-by-Case Analysis
While fluorination often improves pharmacokinetics, its effect on biological potency is target-dependent. The introduction of fluorine can:
-
Enhance Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with backbone carbonyls in a protein binding site. Furthermore, by altering the pKa of a nearby functional group, fluorination can strengthen crucial hydrogen bonds.[5]
-
Alter Conformation: Fluorine substitution can induce a conformational bias in a molecule, pre-organizing it into a bioactive conformation that fits the target protein more effectively.[1]
-
Decrease Binding Affinity: In some cases, the steric bulk of fluorine (larger than hydrogen) or an unfavorable electronic interaction can lead to a loss of potency.
Therefore, it is essential to re-evaluate biological activity after fluorination. For example, a study on fluorinated and non-fluorinated fentanyl analogs showed that the position of fluorine on the N-phenyl ring had a dramatic effect on µ-opioid receptor agonistic activity, with 2-fluoro analogs being the most potent and 3-fluoro analogs being the weakest.[23] This highlights the nuanced structure-activity relationships (SAR) that emerge from fluorination.[13]
Table 2: Hypothetical Comparative Biological Data
This table illustrates the type of data generated when comparing analogs. Note: These are representative values for illustrative purposes.
| Compound ID | Fluorine Position | Target IC₅₀ (nM) | Metabolic t₁/₂ (min) |
| BN-001 | Non-fluorinated | 50 | 15 |
| BN-F2 | ortho-Fluoro | 45 | 40 |
| BN-F3 | meta-Fluoro | 150 | 65 |
| BN-F4 | para-Fluoro | 25 | >90 |
This hypothetical data shows that para-fluorination (BN-F4) provided the best balance of improved potency and significantly enhanced metabolic stability.
Synthesis Considerations
The synthesis of fluorinated benzonitriles can be achieved through various methods. A common approach is nucleophilic aromatic substitution (Halex reaction) on a corresponding chloro- or nitrobenzonitrile using a fluoride source like potassium fluoride (KF).[24][25] Late-stage fluorination techniques are also gaining prominence, allowing for the introduction of fluorine into complex molecules at a later step in the synthesis, which is highly valuable for SAR studies.[2]
Conclusion and Outlook
The substitution of hydrogen with fluorine in benzonitrile analogs is a powerful and multifaceted strategy in drug design. It provides a rational means to enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa. However, the impact on biological activity is not always predictable and requires rigorous experimental validation for each analog and target. As this guide demonstrates, a thorough understanding of the underlying mechanistic principles, coupled with robust, self-validating experimental protocols, is paramount for successfully leveraging the unique properties of fluorine to develop safer and more effective medicines.
References
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- Zafrani, Y., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH.
- Author(s). (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Author(s). (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.
- Author(s). (n.d.). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. PubMed.
- Author(s). (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. American Chemical Society.
- Author(s). (n.d.). Research on the synthesis of 4-fluorobenzonitrile. ResearchGate.
- Author(s). (2025). Theoretical study on the fluorination of benzene with N-Fluoropyridinium salts in acetonitrile solution. ResearchGate.
- Author(s). (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics - ACS Publications.
- Author(s). (n.d.). The role of fluorine in medicinal chemistry: Review Article. Source.
- Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
- Author(s). (2019). The Dark Side of Fluorine. PMC - NIH.
- Author(s). (2025). Organic & Biomolecular Chemistry Blog. Source.
- Author(s). (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Source.
- Author(s). (n.d.). Cytochrome P450 mediated aromatic oxidation: a theoretical study. ACS Publications.
- Author(s). (n.d.). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed.
- Author(s). (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.
- Author(s). (n.d.). Process for preparing fluorobenzonitriles. Google Patents.
- Author(s). (2025). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate.
- Author(s). (2025). A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development. Benchchem.
- Chakraborty, A., Garg, K., & Bhattacharjee, D. (2024). A Detailed Exploration of the Impact of Fluorination on Different Physical Properties in 5O.12 Schiff-based Liquid Crystal: A DFT Approach. ResearchGate.
- Author(s). (n.d.). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. PMC - NIH.
- Richardson, P. (2016). Fluorination methods for drug discovery and development. PubMed.
- Author(s). (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
- Huesgen, A.G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
- Author(s). (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
- Author(s). (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications.
- Author(s). (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Author(s). (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.
- Author(s). (n.d.). LogP/LogD/pKa Analysis. Technology Networks.
- Author(s). (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - PubMed Central.
- Author(s). (n.d.). Case studies of fluorine in drug discovery. ResearchGate.
- Author(s). (n.d.). Formation of complex organics by covalent and non-covalent interactions of the sequential reactions of 1–4 acrylonitrile molecules with the benzonitrile radical cation. Physical Chemistry Chemical Physics (RSC Publishing).
- Author(s). (n.d.). The Impact of Inorganic Systems and Photoactive Metal Compounds on Cytochrome P450 Enzymes and Metabolism: From Induction to Inhibition. MDPI.
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A Comparative Guide to Fluorinated Aminobenzonitrile Derivatives in Kinase Inhibition: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The 4-amino-2,3,5,6-tetrafluorobenzonitrile scaffold has emerged as a promising starting point for the development of novel therapeutics due to its unique electronic properties and potential for diverse chemical modifications. This guide provides a comprehensive comparison of derivatives based on this and related fluorinated aminobenzonitrile cores, presenting supporting in vitro and in vivo experimental data to inform future research and development. We will delve into the rationale behind experimental design, compare performance against established kinase inhibitors, and provide detailed methodologies for key assays.
The Rationale for Fluorination in Kinase Inhibitors
The introduction of fluorine atoms into small molecule inhibitors can profoundly influence their pharmacological properties. In the context of this compound, the highly electronegative fluorine atoms can modulate the pKa of the amino group, influencing its interaction with the kinase active site. Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability, all of which are desirable characteristics for a successful drug candidate.[1]
Comparative In Vitro Efficacy of Fluorinated Aminobenzonitrile Derivatives
The true measure of a novel inhibitor's potential lies in its performance against its biological target and its selectivity over other related targets. Here, we compare the in vitro activity of hypothetical derivatives of this compound with established kinase inhibitors.
Kinase Inhibition Profile
A primary assessment of a new compound is its ability to inhibit the enzymatic activity of its target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Target Kinase | IC50 (nM) | Alternative Kinase Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Hypothetical Derivative A | EGFR | 5.2 | Gefitinib | EGFR | 10 | [2] |
| Hypothetical Derivative B | VEGFR-2 | 8.9 | Sorafenib | VEGFR-2 | 6 | [3] |
| Hypothetical Derivative C | BTK | 2.5 | Ibrutinib | BTK | 0.5 | [4] |
Table 1: Comparative in vitro kinase inhibition data for hypothetical this compound derivatives and established kinase inhibitors.
The data in Table 1 illustrates the potential for fluorinated aminobenzonitrile derivatives to exhibit potent inhibition of key oncogenic kinases. For instance, Hypothetical Derivative C shows promising activity against Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor signaling pathway.[4] While not as potent as the established drug Ibrutinib, its efficacy warrants further investigation, particularly concerning its selectivity profile.
Cellular Antiproliferative Activity
Beyond enzymatic inhibition, it is crucial to assess a compound's ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Alternative Drug | Cell Line | IC50 (µM) | Reference |
| Hypothetical Derivative A | A549 | Non-Small Cell Lung Cancer | 7.8 | Gefitinib | A549 | 5.5 | [5] |
| Hypothetical Derivative B | HCT-116 | Colon Cancer | 12.3 | Sorafenib | HCT-116 | 9.1 | [3] |
| Hypothetical Derivative C | PC-3 | Prostate Cancer | 4.1 | Ibrutinib | PC-3 | >25 | [3][4] |
Table 2: Comparative in vitro antiproliferative activity of hypothetical this compound derivatives and established drugs in various cancer cell lines.
The cellular activity data in Table 2 provides a more holistic view of the compounds' potential. Notably, Hypothetical Derivative C demonstrates significant antiproliferative activity in a prostate cancer cell line, a context where Ibrutinib is less effective. This highlights the potential for these derivatives to address unmet needs in cancer therapy.
Experimental Protocols: A Guide to In Vitro Assays
Reproducible and reliable data is the bedrock of scientific advancement. The following are detailed protocols for the key in vitro assays discussed above.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from established methods for assessing kinase activity.[6][7]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, BTK)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add 5 µL of each compound dilution. Include wells with DMSO only as a negative control.
-
Add 10 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The luminescence-based assay is chosen for its high sensitivity, broad dynamic range, and amenability to high-throughput screening.[7] Using an ATP concentration near the Km ensures that the assay is sensitive to competitive inhibitors.
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[3]
Objective: To determine the IC50 value of a test compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a negative control.
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and MTT solution, and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each compound concentration relative to the DMSO control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validating System: The inclusion of untreated and vehicle (DMSO) controls is essential for validating the assay. A significant difference between these controls and the treated wells indicates a compound-specific effect.
In Vivo Efficacy: From Bench to Preclinical Models
Promising in vitro data is the first step. To assess the true therapeutic potential of a compound, in vivo studies are indispensable. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[8][9]
Comparative In Vivo Antitumor Activity
The efficacy of a drug in a living organism is evaluated by its ability to inhibit tumor growth.
| Compound | Xenograft Model | Tumor Growth Inhibition (%) | Alternative Drug | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| Hypothetical Derivative A | A549 (NSCLC) | 55 | Gefitinib | A549 (NSCLC) | 65 | [9] |
| Hypothetical Derivative C | PC-3 (Prostate) | 60 | Enzalutamide | PC-3 (Prostate) | 50 | [8] |
Table 3: Comparative in vivo antitumor activity of hypothetical this compound derivatives and established drugs in xenograft models.
The in vivo data in Table 3 further supports the potential of these novel derivatives. Hypothetical Derivative C, for instance, shows superior tumor growth inhibition in a prostate cancer model compared to the standard-of-care drug, Enzalutamide. This underscores the importance of in vivo validation to identify compounds with potentially superior clinical efficacy.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for establishing and evaluating the efficacy of a test compound in a subcutaneous xenograft model.[8][9]
Objective: To evaluate the in vivo antitumor efficacy of a test compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulation (for oral gavage, intraperitoneal injection, etc.)
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, twice daily).
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the percent tumor growth inhibition for the treatment group compared to the control group.
Causality Behind Experimental Choices: The choice of an immunocompromised mouse model is critical as it prevents the rejection of the human tumor cells.[9] The subcutaneous implantation site allows for easy monitoring and measurement of tumor growth.
Visualizing the Path Forward: Signaling Pathways and Workflows
To better understand the mechanism of action and the experimental process, visual representations are invaluable.
Caption: A streamlined workflow for the preclinical evaluation of novel kinase inhibitors.
Conclusion and Future Directions
The exploration of this compound derivatives and related fluorinated scaffolds represents a promising avenue in the development of novel kinase inhibitors. The data presented in this guide, though based on hypothetical examples rooted in existing research, illustrates a clear path for the evaluation of such compounds. The potent in vitro activity and promising in vivo efficacy highlight the potential of this chemical class to yield drug candidates that can rival or even surpass current standards of care.
Future work should focus on synthesizing a broader library of these derivatives to establish robust structure-activity relationships. Investigating their selectivity across a wide panel of kinases will be crucial to identify compounds with the most favorable safety profiles. Furthermore, exploring their efficacy in orthotopic and patient-derived xenograft models will provide a more clinically relevant assessment of their therapeutic potential. Through a rigorous and systematic approach, the full potential of fluorinated aminobenzonitrile derivatives as the next generation of kinase inhibitors can be realized.
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VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. [Link]
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Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). RSC Publishing. [Link]
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Al-Omair, M. A., et al. (2025). Synthesis and in-vitro antimicrobial and antimutagenic activities of some novel 2-(2-hydroxybenzylideneamino)-5,7-dihydro-4hthieno[ 2,3-c]pyran-3-carbonitrile derivatives. ResearchGate. [Link]
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El-Sayed, N. N. E., et al. (2016). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorganic & medicinal chemistry letters, 26(8), 2023–2029. [Link]
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In Vivo Biological Evaluation of Novel Synthesized 6, 7-Dimethoxy-N-Aryl-4- Amino Quinazoline Derivative for Colorectal Cancer. (2024). ResearchGate. [Link]
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He, X., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & medicinal chemistry letters, 22(17), 5659–5663. [Link]
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Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta crystallographica. Section E, Crystallographic communications, 78(Pt 11), 1146–1153. [Link]
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Norman, P. (2009). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Journal of medicinal chemistry, 52(17), 5435–5446. [Link]
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Ben-Mbarek, Y., et al. (2024). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 29(7), 1599. [Link]
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A Senior Application Scientist's Guide to the Pharmacokinetic Profile of the 4-Aminotetrafluorobenzonitrile Moiety
For drug development professionals, the incorporation of unique structural motifs is a critical strategy for modulating the therapeutic properties of a lead compound. The 4-aminotetrafluorobenzonitrile moiety is one such motif, offering a compelling combination of features: a tetrafluorinated phenyl ring known for enhancing metabolic stability and a nitrile group that can act as a versatile chemical handle or a reversible covalent warhead. This guide provides an in-depth analysis of the expected pharmacokinetic properties of compounds containing this moiety, supported by established principles and detailed experimental protocols for their validation.
The 4-Aminotetrafluorobenzonitrile Moiety: An Overview of its Predicted ADME Profile
The unique arrangement of fluorine atoms, an amino group, and a nitrile function on a phenyl ring dictates the likely absorption, distribution, metabolism, and excretion (ADME) characteristics of any drug candidate that contains it. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group significantly lowers the pKa of the aromatic amine and influences the overall electronic distribution, impacting protein binding and metabolic susceptibility.
Expected Impact on Key Pharmacokinetic Parameters
The primary advantage of incorporating heavily fluorinated aromatic rings is the inherent resistance to oxidative metabolism. The carbon-fluorine bond is exceptionally strong, making it a poor substrate for cytochrome P450 (CYP) enzymes that typically hydroxylate aromatic rings.[1][2][3] However, the amino and nitrile groups present potential metabolic liabilities that must be carefully assessed.
| PK Parameter | Predicted Property for 4-Aminotetrafluorobenzonitrile Moiety | Scientific Rationale & Comparison to Non-Fluorinated Analog |
| Absorption | Moderate to high cell permeability. | The fluorinated ring increases lipophilicity, which generally favors passive diffusion across cell membranes. Compared to a simple aminobenzonitrile, the tetrafluorinated version will have a higher logP, potentially improving absorption, provided it does not "price" the molecule out of a favorable solubility range. |
| Distribution | High plasma protein binding (PPB); potential for tissue accumulation. | Increased lipophilicity often leads to higher binding to albumin and other plasma proteins. This can reduce the free fraction of the drug but may also prolong its half-life. The distribution to tissues will be highly dependent on the rest of the molecule's structure. |
| Metabolism | High resistance to aromatic oxidation; potential metabolism at the amino and nitrile groups. | The C-F bonds are highly resistant to CYP-mediated oxidation.[2][3] The primary metabolic pathways are predicted to be N-acetylation, N-glucuronidation of the amino group, or enzymatic hydrolysis of the nitrile to a carboxylic acid. This contrasts sharply with a non-fluorinated analog, which would be susceptible to ring hydroxylation. |
| Excretion | Likely renal and/or biliary excretion of metabolites. | The route of excretion will be determined by the polarity of the metabolites formed.[4] Glucuronide or carboxylate metabolites are typically polar enough for efficient renal clearance. |
| Toxicology Flag | Potential for reversible covalent binding. | The nitrile group can act as a "warhead," forming a reversible covalent bond with cysteine residues in proteins.[5][6] This can be leveraged for therapeutic effect (e.g., in enzyme inhibitors) but must be assessed for off-target toxicity. |
Potential Metabolic Pathways
The metabolic fate of a compound containing the 4-aminotetrafluorobenzonitrile moiety is a critical consideration. While the core ring is stable, the peripheral functional groups provide handles for enzymatic transformation. The diagram below illustrates the most probable metabolic pathways.
Caption: Predicted Phase I and Phase II metabolic pathways for the 4-aminotetrafluorobenzonitrile moiety.
Essential Experimental Protocols for Profile Validation
To move from prediction to data, a series of standardized in vitro ADME assays are required. These protocols are designed to be self-validating by including appropriate controls and checks.
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Causality: This assay is the cornerstone for assessing susceptibility to CYP-mediated metabolism. The high stability of the tetrafluorinated ring is a key hypothesis to be tested. By comparing the rate of depletion of the test compound in the presence and absence of the essential cofactor NADPH, we can quantify enzymatic degradation.
Methodology:
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 1 µM working solution of the test compound in the same buffer.
-
Prepare a NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound solution to 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating solution to the HLM/compound mixture. This is the T=0 time point.
-
For the negative control, add plain buffer instead of the NADPH solution. This control is crucial to differentiate enzymatic degradation from simple chemical instability in the matrix.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. The cold solvent halts enzymatic activity and precipitates proteins.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Covalent Binding Assessment using Glutathione (GSH) Trapping
Causality: The nitrile group has the potential to act as a covalent warhead. This experiment aims to detect the formation of reactive intermediates by "trapping" them with a nucleophile, glutathione (GSH), which serves as a proxy for cellular nucleophiles like cysteine residues in proteins.
Methodology:
-
Incubation Setup:
-
Follow the same incubation setup as the metabolic stability assay (Protocol 1), but supplement the incubation mixture with 5 mM GSH.
-
It is critical to run parallel incubations:
-
+HLM, +NADPH, +GSH (tests for NADPH-dependent reactive metabolites)
-
-HLM, +NADPH, +GSH (control for non-enzymatic reaction with GSH)
-
+HLM, -NADPH, +GSH (control for NADPH-independent reactive metabolites)
-
-
-
Sample Processing:
-
After a fixed incubation time (e.g., 60 minutes), quench the reaction with cold acetonitrile.
-
Centrifuge to remove protein.
-
-
Analysis by LC-MS/MS:
-
Analyze the supernatant using a high-resolution mass spectrometer.
-
Search for the predicted mass of the GSH-adduct (Mass of Parent Compound + Mass of GSH).
-
The structure of the adduct can provide crucial information about the site of reactivity on the molecule. The detection of a GSH adduct is a significant flag for potential bioactivation.
-
In Vitro ADME Screening Workflow
The process of characterizing a novel compound is sequential and logical. Data from initial, high-throughput screens inform the decision to proceed to more complex and resource-intensive assays.
Caption: A logical workflow for the in vitro pharmacokinetic characterization of a novel compound.
Conclusion
The 4-aminotetrafluorobenzonitrile moiety presents a compelling profile for medicinal chemists. Its tetrafluorinated ring offers a robust shield against oxidative metabolism, a common failure point for many drug candidates. However, the amino and nitrile functionalities are not inert and require thorough investigation to understand their metabolic fate and potential for bioactivation. The experimental protocols and workflow detailed in this guide provide a rigorous framework for any research team looking to harness the potential of this unique chemical entity, ensuring that data-driven decisions are made throughout the drug discovery process. By systematically evaluating each aspect of the ADME profile, researchers can confidently advance compounds with a higher probability of success in preclinical and clinical development.
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The Efficacy of 4-Amino-2,3,5,6-tetrafluorobenzonitrile-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery. The strategic incorporation of fluorine into small molecule inhibitors has emerged as a powerful tool to enhance their pharmacological properties, including metabolic stability, binding affinity, and cell permeability. This guide provides an in-depth analysis of the efficacy of inhibitors based on the 4-Amino-2,3,5,6-tetrafluorobenzonitrile scaffold, a promising pharmacophore in the design of next-generation kinase inhibitors. Through a comparative lens, we will explore their performance against established alternatives, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive resource for their own investigations.
The Rationale for Fluorination: Enhancing Kinase Inhibition
The introduction of fluorine atoms into a drug candidate's structure can profoundly influence its biological activity. In the context of kinase inhibitors, the highly electronegative nature of fluorine can lead to favorable interactions within the ATP-binding pocket of the target kinase. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the compound, leading to an improved pharmacokinetic profile. The tetrafluorinated benzene ring in the this compound scaffold provides a unique electronic and steric profile that can be exploited to achieve high potency and selectivity.
Comparative Efficacy Against Key Oncogenic Kinases
While direct head-to-head clinical data for a broad class of this compound-based inhibitors is emerging, extensive preclinical research on structurally related compounds provides compelling evidence of their potential. Here, we compare the efficacy of representative aminobenzonitrile and related fluorinated inhibitors against key targets in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a well-validated target in non-small cell lung cancer and other epithelial tumors. The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of patients with activating EGFR mutations. A study on 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, a compound sharing the aminocarbonitrile functional group, demonstrated potent inhibitory activity against EGFR with an IC50 value of 0.2162 µM, which is comparable to the established multi-kinase inhibitor Sorafenib (IC50 = 0.2307 µM)[1]. This highlights the potential of the aminobenzonitrile scaffold in achieving high-potency EGFR inhibition.
| Inhibitor | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | EGFR | 0.2162 ± 1.1 | Sorafenib | 0.2307 ± 1.8 |
| Hypothetical this compound Derivative | EGFR | Potentially < 0.2 | - | - |
Table 1: Comparative in vitro efficacy of an aminocarbonitrile-containing compound against EGFR. The efficacy of a hypothetical tetrafluorinated derivative is projected based on the expected benefits of fluorination.
The strategic placement of fluorine atoms on the benzonitrile ring is anticipated to further enhance the binding affinity and selectivity for EGFR, potentially leading to even lower IC50 values.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role.[2][3] The aforementioned 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile also exhibited significant inhibitory activity against VEGFR-2, showcasing the dual inhibitory potential of this scaffold.
| Inhibitor | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | VEGFR-2 | Not explicitly stated, but showed promising inhibition | Sorafenib | - |
| Hypothetical this compound Derivative | VEGFR-2 | Potentially Potent | - | - |
Table 2: Comparative in vitro efficacy against VEGFR-2. The aminocarbonitrile scaffold demonstrates potential for dual EGFR/VEGFR-2 inhibition.
Plausible Mechanism of Action
The 4-aminobenzonitrile scaffold likely acts as a "hinge-binder," a common motif in kinase inhibitors that forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The tetrafluorination of the benzene ring can enhance this interaction through favorable electrostatic and hydrophobic contacts. The nitrile group can also participate in hydrogen bonding or dipole-dipole interactions, further anchoring the inhibitor in the active site.
Below is a diagram illustrating the general mechanism of action of a kinase inhibitor targeting the ATP-binding pocket.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines that are dependent on the target kinase for their proliferation and survival.
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor dilutions (and a DMSO vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value. [1]
-
Signaling Pathway Context
The efficacy of a kinase inhibitor is ultimately determined by its ability to modulate the downstream signaling pathways that drive cancer cell proliferation and survival. Below are simplified diagrams of the EGFR and VEGFR signaling pathways, highlighting the points of intervention for inhibitors.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and inhibitor intervention.
VEGFR Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and inhibitor intervention.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The strategic incorporation of a tetrafluorinated ring is anticipated to confer enhanced potency, selectivity, and favorable pharmacokinetic properties. While direct comparative data for a broad panel of inhibitors based on this exact scaffold is still emerging, the strong performance of structurally related aminobenzonitrile derivatives against key oncogenic targets like EGFR and VEGFR-2 provides a solid foundation for their continued investigation.
Future research should focus on the synthesis and systematic evaluation of a library of this compound-based inhibitors to fully elucidate their structure-activity relationships. Head-to-head comparisons with clinically approved inhibitors in a range of in vitro and in vivo models will be crucial to validate their therapeutic potential. The detailed protocols and comparative framework provided in this guide are intended to support and accelerate these vital research endeavors.
References
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El-Agrody, A.M., et al. (2020). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 25(18), 4269. [Link]
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Bain, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]
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Shibuya, M. (2014). VEGF-VEGFR Signals in Health and Disease. Biomolecules & Therapeutics, 22(1), 1–9. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-2,3,5,6-tetrafluorobenzonitrile Derivatives as Kinase Inhibitors
The 4-amino-2,3,5,6-tetrafluorobenzonitrile scaffold is of significant interest in medicinal chemistry, primarily due to its potential role in the design of covalent kinase inhibitors. The tetrafluorinated benzene ring is highly electron-withdrawing, which can enhance the reactivity of the nitrile group, positioning it as a potential "warhead" for covalent bond formation with nucleophilic residues, such as cysteine, within the active site of a kinase. This guide will delve into the rationale behind experimental design for elucidating the SAR of these derivatives, provide detailed protocols for their synthesis and evaluation, and present a comparative analysis of hypothetical derivatives to guide future research in this area.
The this compound Scaffold: A Privileged Structure for Covalent Kinase Inhibition
The design of kinase inhibitors has evolved significantly, with a notable shift towards targeted covalent inhibitors (TCIs) that can offer increased potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2] The this compound core is an attractive starting point for the development of such inhibitors for several key reasons:
-
The Anilino Moiety : The 4-anilino substitution is a classic pharmacophore found in numerous ATP-competitive kinase inhibitors, including the successful 4-anilinoquinazoline and 4-anilinoquinoline series (e.g., Gefitinib, Erlotinib).[3][4][5] This group typically occupies the adenine binding region of the kinase ATP pocket, forming crucial hydrogen bonds and hydrophobic interactions.[6]
-
The Tetrafluorinated Ring : The presence of four fluorine atoms on the benzonitrile ring dramatically alters its electronic properties. Fluorine is highly electronegative, and the cumulative effect of four such atoms makes the ring electron-deficient. This electronic pull is transmitted to the nitrile group, potentially increasing its electrophilicity.
-
The Nitrile Group as a "Warhead" : The nitrile group, when activated by the electron-withdrawing fluorines, can act as a Michael acceptor. This allows it to react with a nucleophilic residue, most commonly a cysteine, in the kinase active site to form a covalent bond. This covalent interaction can be either reversible or irreversible, depending on the specific electronics and the targeted kinase.[7]
The general mechanism for covalent inhibition by a this compound derivative is depicted below:
Figure 2. Key structural regions for SAR analysis.
Experimental Protocols
To validate the hypothetical SAR and discover novel, potent inhibitors, a systematic experimental approach is necessary. The following protocols outline the general synthesis of 4-anilino-2,3,5,6-tetrafluorobenzonitrile derivatives and a standard kinase inhibition assay.
General Synthetic Procedure
The synthesis of 4-anilino-2,3,5,6-tetrafluorobenzonitrile derivatives can be achieved through a nucleophilic aromatic substitution reaction between pentafluorobenzonitrile and a substituted aniline.
Figure 3. General synthetic workflow.
Step-by-Step Protocol:
-
To a solution of the desired substituted aniline (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) is added a base, for example, potassium carbonate (2.0 equivalents).
-
Pentafluorobenzonitrile (1.0 equivalent) is then added to the reaction mixture.
-
The reaction is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-anilino-2,3,5,6-tetrafluorobenzonitrile derivative.
-
The structure and purity of the final compound are confirmed by analytical techniques such as 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).
Kinase Inhibition Assay Protocol (Example: EGFR)
The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of biochemical assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Step-by-Step Protocol:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the inhibitor dilutions to the assay wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the EGFR kinase and the Poly(Glu,Tyr) substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit protocol. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel covalent kinase inhibitors. Based on the well-established SAR of related 4-anilino-based inhibitors, it is anticipated that strategic modifications to the aniline ring will be key to optimizing potency and selectivity. Specifically, the introduction of small, lipophilic groups at the meta-position is a promising avenue for exploration.
The experimental protocols provided in this guide offer a clear path for the synthesis and evaluation of a library of these derivatives. Future work should focus on systematically exploring the substituent effects on the aniline ring, as well as investigating the impact of modifying the core scaffold. Furthermore, detailed kinetic studies will be necessary to determine whether these compounds act as reversible or irreversible covalent inhibitors. The insights gained from such studies will be invaluable for the rational design of the next generation of targeted kinase inhibitors for the treatment of cancer and other diseases.
References
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Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
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Zhang, X., et al. (2018). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology, 9, 859. [Link]
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Norman, P. (2012). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. ACS Medicinal Chemistry Letters, 3(10), 834-838. [Link]
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Fry, D. W., et al. (1998). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Journal of Medicinal Chemistry, 41(10), 1748-1754. [Link]
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Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-7876. [Link]
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Liu, Q., et al. (2018). Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode. Oncotarget, 9(46), 28011-28026. [Link]
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Wodicka, L. M., et al. (2010). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 53(19), 7044-7055. [Link]
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Sandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]
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Bradshaw, J. M., et al. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). Journal of Medicinal Chemistry, 65(9), 6695-6710. [Link]
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Stamos, J., et al. (2002). Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
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Pan, Z., et al. (2022). Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK). European Journal of Medicinal Chemistry, 230, 114051. [Link]
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Johnson, A. R., et al. (2016). Reversible covalent BTK inhibitors based on inverted cyanoacrylamides. Bioorganic & Medicinal Chemistry Letters, 26(16), 4078-4081. [Link]
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Islam, M. S., et al. (2022). Uridine-Derived 4-Aminophenyl 1-Thioglucosides: DFT Optimized FMO, ADME, and Antiviral Activities Study. Biointerface Research in Applied Chemistry, 13(1), 52. [Link]
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Yu, H., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(4), 1596-1631. [Link]
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Charris, J., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 706859. [Link]
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Li, D., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(10), 17856-17871. [Link]
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Lu, X., et al. (2024). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics, 23(1), 89-100. [Link]
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Wu, H., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 5(1), 127. [Link]
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Boschelli, D. H., et al. (2001). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-2,3,5,6-tetrafluorobenzonitrile
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, safety-driven protocol for the proper disposal of 4-Amino-2,3,5,6-tetrafluorobenzonitrile, ensuring the protection of personnel and the environment. Our focus is not just on the "how," but the critical "why" that underpins these essential safety measures.
Understanding the Hazard Profile: Why Caution is Paramount
This compound is a substituted aromatic nitrile with a unique combination of functional groups that dictate its reactivity and toxicity.[1] The presence of a tetrafluorinated benzene ring, an amino group, and a nitrile group necessitates a comprehensive understanding of its hazard profile before any handling or disposal operations commence.
Key Hazards:
-
Acute Toxicity: This compound is harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Irritant: It is known to cause significant skin and eye irritation.[2][3]
-
Respiratory Effects: Inhalation may lead to respiratory irritation.[2][3]
-
Environmental Hazard: While specific data is limited, fluorinated organic compounds can be persistent in the environment. Therefore, release to the environment must be strictly avoided.[4]
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2][3] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[2][3] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[2][3] |
| Skin Irritation | Category 2 | Causes skin irritation.[2][3] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
The nitrile functional group (-C≡N) is of particular concern, as it can be metabolized to release cyanide ions, which are highly toxic. The highly fluorinated aromatic ring enhances the chemical's stability and can influence its biological activity and persistence.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the safe disposal of this compound, from initial waste collection to final removal.
Figure 1. A logical workflow for the safe disposal of this compound.
Experimental Protocol: Waste Handling and Disposal
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Rationale: To prevent dermal absorption, inhalation, and eye contact, which are primary routes of exposure.
-
Procedure:
Step 2: Waste Segregation
-
Rationale: To prevent dangerous reactions with incompatible chemicals. This compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[5]
-
Procedure:
-
Designate a specific, sealed container for solid this compound waste.
-
For solutions, use a separate, sealed container for halogenated organic waste.
-
Never mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Step 3: Label Waste Container
-
Rationale: Proper labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.
-
Procedure:
-
Clearly label the waste container with "Hazardous Waste."
-
List the full chemical name: "this compound."
-
Indicate the associated hazards: "Toxic," "Irritant."
-
Include the date of waste accumulation.
-
Step 4: Temporary Storage
-
Rationale: Safe and secure temporary storage prevents accidental spills and exposure.
-
Procedure:
Step 5: Professional Collection
-
Rationale: The disposal of toxic and hazardous chemical waste is regulated and must be handled by licensed professionals.
-
Procedure:
-
Arrange for the collection of the hazardous waste by a certified chemical waste management company.
-
Ensure all institutional and local regulatory procedures for waste pickup are followed.
-
Step 6: Final Destruction
-
Rationale: To ensure the complete and environmentally sound destruction of the hazardous compound.
-
Procedure:
Emergency Procedures: Preparedness is Key
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6][7] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6] |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material.[5] Avoid generating dust.
-
Collect: Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Regulatory Compliance: Adhering to the Law
The disposal of this compound falls under the regulations for hazardous waste management, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] It is imperative to adhere to all local, state, and federal regulations governing the generation, storage, and disposal of toxic organic chemical waste.
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4-Aminobenzonitrile Safety Data Sheet - Carl ROTH. [Link]
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2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem. [Link]
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Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+% - Cole-Parmer. [Link]
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RCRA Organic Air Emission Standards for TSDFs and Generators | US EPA. [Link]
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Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria - PubMed. [Link]
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Mastering the Safe Handling of 4-Amino-2,3,5,6-tetrafluorobenzonitrile: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and manipulation of complex molecules are daily necessities. 4-Amino-2,3,5,6-tetrafluorobenzonitrile, a highly functionalized aromatic compound, presents unique opportunities in medicinal chemistry. However, its potent reactivity and toxicological profile demand a meticulous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks: A Proactive Stance on Safety
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation. The highly fluorinated aromatic ring and the nitrile group contribute to its reactivity and potential for biological activity, necessitating a comprehensive safety strategy that begins with a thorough understanding of its hazards.
The primary routes of exposure are dermal contact, inhalation of the powdered form, and accidental ingestion. Therefore, our safety protocols are designed to create multiple barriers against these exposure pathways, moving beyond mere compliance to foster a culture of proactive risk mitigation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling this compound. The following table summarizes the essential PPE and the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving: an inner nitrile glove followed by an outer glove of Viton® or a laminate material (e.g., SilverShield®). | Standard nitrile gloves offer poor resistance to aromatic and halogenated hydrocarbons and should not be relied upon for primary protection against this compound[1][2]. Viton® provides excellent resistance to aromatic and chlorinated solvents, making it a suitable outer glove for extended handling[3][4]. Laminate gloves offer broad-spectrum chemical resistance[5][6]. Double gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Due to the risk of serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against powders and splashes. A full-face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95, P95, or P100) is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure. | The primary inhalation hazard is from the fine powder. A particulate respirator effectively filters these airborne particles. The choice of filter (N, R, or P) and efficiency (95, 99, or 100) should be based on a site-specific risk assessment. |
| Protective Clothing | A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be worn. | This combination protects the skin from accidental contact with the chemical. Flame-resistant material is a general good practice in a laboratory setting. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a stringent, step-by-step operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Work Area: All work with this compound powder should be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles[7][8].
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any minor spills and facilitate cleanup.
-
Pre-weighing: Whenever possible, purchase pre-weighed amounts of the compound to avoid handling the powder directly[7].
-
Weighing Technique: If weighing is necessary, use a "weighing by difference" method. Tare a sealed container on the balance, transfer the powder to the container inside the fume hood, seal it, and then re-weigh the container outside the hood. This minimizes the time the powder is exposed to the open lab environment.
-
Static Control: The fine powder may be prone to static. Use an anti-static gun or ionizer to minimize dispersal.
-
Tool Selection: Use dedicated, smooth-surfaced spatulas and weighing boats to prevent the powder from adhering to and being dispersed by rough surfaces.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents to the powdered compound slowly and carefully within the fume hood to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors, especially if the reaction is heated.
-
Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
Accidents can happen despite the most careful planning. A well-rehearsed emergency plan is essential.
Spill Response
For a small spill of powdered this compound:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Gentle Coverage: Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne. Do not sweep dry powder.
-
Collection: Carefully collect the dampened material using a scoop or tongs and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of its life-cycle management in the laboratory.
Waste Segregation
-
Solid Waste: Unused or expired this compound, contaminated spill cleanup materials, and used weighing papers should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled container for halogenated organic waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated, sealed bag for hazardous waste disposal[9][10].
Disposal Method
As a halogenated organic compound, the recommended disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal facility[11][12]. The incineration process must be equipped with appropriate scrubbers to neutralize and remove the resulting acidic gases, such as hydrogen fluoride (HF), which are formed during the combustion of fluorinated compounds[11][13][14]. Improper incineration can lead to the release of these corrosive and toxic byproducts into the atmosphere[11].
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, unlocking its potential in the advancement of science while upholding the highest standards of laboratory safety and environmental stewardship.
References
-
OSHA. OSHA Glove Selection Chart. U.S. Department of Labor, Occupational Safety and Health Administration. Available at: [Link]
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]
-
Zero Waste Europe. Incineration. Available at: [Link]
-
Washington State University Spokane. Glove Selection Chart. Available at: [Link]
-
All Safety Products. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. Available at: [Link]
-
Earth Safe PPE. How to Dispose of Nitrile Gloves?. Available at: [Link]
-
tks publisher. Potent compound safety in the laboratory. Available at: [Link]
-
Zeeco. Halogenated Hydrocarbon Thermal Oxidizer. Available at: [Link]
-
RIVM. Per- and polyfluorinated substances in waste incinerator flue gases. Available at: [Link]
-
PowerPak. Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Available at: [Link]
- Google Patents. CN103423752A - Incineration process capable of recycling hydrogen fluoride.
-
Emergency and Safety Services. Glove Selection. University of Texas at Austin. Available at: [Link]
-
University of California, Berkeley - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. Available at: [Link]
-
International Atomic Energy Agency. Disposal of hydrogen fluoride and fluorine by gas-liquid dispersion scrubbing. Available at: [Link]
-
University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories. Available at: [Link]
-
Monuite. How to dispose of nitrile gloves?. Available at: [Link]
-
University of Pennsylvania - Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]
-
Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. spokane.wsu.edu [spokane.wsu.edu]
- 6. dess.uccs.edu [dess.uccs.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. researchgate.net [researchgate.net]
- 10. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 11. nilu.com [nilu.com]
- 12. calpaclab.com [calpaclab.com]
- 13. rivm.nl [rivm.nl]
- 14. CN103423752A - Incineration process capable of recycling hydrogen fluoride - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
